molecular formula C8H9NO4 B1314851 2,5-Dioxopyrrolidin-1-yl but-3-enoate CAS No. 388091-45-0

2,5-Dioxopyrrolidin-1-yl but-3-enoate

Katalognummer: B1314851
CAS-Nummer: 388091-45-0
Molekulargewicht: 183.16 g/mol
InChI-Schlüssel: ATYWAFUUESAUHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,5-Dioxopyrrolidin-1-yl but-3-enoate is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dioxopyrrolidin-1-yl but-3-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dioxopyrrolidin-1-yl but-3-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) but-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYWAFUUESAUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Solubility and Bioconjugation Dynamics of 2,5-Dioxopyrrolidin-1-yl but-3-enoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Dioxopyrrolidin-1-yl but-3-enoate (commonly referred to as NHS-butenoate) is a highly specialized heterobifunctional crosslinking reagent. It is primarily utilized to install a terminal alkene (but-3-enoate) onto proteins or peptides via amine-reactive N-hydroxysuccinimide (NHS) ester chemistry, setting the stage for downstream thiol-ene click reactions or olefin metathesis. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, the kinetic competition between target amidation and aqueous hydrolysis, and field-proven protocols for maximizing conjugation yield.

Chemical Profiling & Structural Causality

The molecular formula of NHS-butenoate is C8H9NO4 ()[1]. To master its application in the laboratory, one must understand how its two distinct structural domains dictate its physical and chemical behavior:

  • The NHS Ester Group (Reactive Warhead): This highly polar, electrophilic domain is designed to undergo nucleophilic acyl substitution with primary amines. However, its polarized carbonyl carbon is equally susceptible to nucleophilic attack by hydroxide ions (OH⁻) in water, leading to rapid degradation.

  • The But-3-enoate Moiety (Functional Tail): A short, relatively hydrophobic aliphatic chain terminating in an alkene. While it imparts some lipophilicity to the molecule, the overall solubility thermodynamics are dominated by the highly polar NHS leaving group.

Solubility Matrix: Organic Solvents vs. Aqueous Systems

NHS-butenoate exhibits a dichotomous solubility profile. It is highly soluble in polar aprotic organic solvents but presents significant stability challenges when introduced into aqueous environments.

Table 1: Solubility Profile in Organic Solvents
SolventClassificationSolubilityTechnical Rationale & Application
Dimethyl Sulfoxide (DMSO) Polar AproticHigh (>50 mg/mL)Optimal for stock solutions. Prevents hydrolysis if strictly anhydrous.
Dimethylformamide (DMF) Polar AproticHigh (>50 mg/mL)Excellent alternative to DMSO. Must be guaranteed amine-free.
Dichloromethane (DCM) HalogenatedModerateUseful for organic synthesis, but incompatible with native proteins.
Water / Aqueous Buffers Polar ProticSparingly SolubleProne to rapid hydrolysis. Requires an organic co-solvent for bioconjugation.
The Aqueous Hydrolysis Challenge

In water, the NHS ester undergoes competing hydrolysis. The rate of this degradation is exponentially dependent on the pH of the environment, as hydroxide ions act as competitive nucleophiles against the target primary amines ()[2].

Table 2: Hydrolysis Half-Life (t½) of NHS Esters in Aqueous Buffers
pH LevelTemperatureEstimated Half-LifeImplication for Bioconjugation
pH 7.0 0°C to 4°C4 - 5 hoursMaximum stability, but amine reactivity is kinetically slow.
pH 7.2 - 7.5 Room Temp (25°C)~2 - 3 hoursOptimal Sweet Spot balancing ester stability and amine reactivity.
pH 8.0 Room Temp (25°C)~1 hourHigh reactivity, but requires rapid mixing and excess reagent.
pH 8.6 4°C10 minutesHydrolysis dominates; conjugation efficiency drops to near zero.

Mechanistic Pathway of Amine Conjugation

The fundamental challenge in NHS-ester bioconjugation is kinetic competition. The target primary amines (e.g., the ε-amino group of lysine residues) must be in their deprotonated, nucleophilic state to attack the ester. Because the pKa of lysine side chains is highly basic (~10.5), raising the pH increases the fraction of reactive amines. However, as demonstrated in Table 2, a higher pH simultaneously accelerates OH⁻ mediated hydrolysis, necessitating a delicate kinetic balance ()[3].

Mechanism NHS NHS-Butenoate (Reactive Ester) Conjugate Butenamide Conjugate (Stable Amide) NHS->Conjugate Amidation (pH 7.2-7.5) Hydrolysis Butenoic Acid (Hydrolyzed Byproduct) NHS->Hydrolysis Hydrolysis (High pH) Amine Protein-NH2 (Target Nucleophile) Amine->Conjugate Water H2O / OH- (Aqueous Buffer) Water->Hydrolysis

Kinetic competition between primary amine conjugation and hydroxide-mediated hydrolysis.

Optimized Experimental Protocols (Self-Validating System)

To achieve high-yield bioconjugation while mitigating hydrolysis, the following protocol establishes a self-validating workflow. Do not deviate from the solvent and pH constraints, as they are the thermodynamic guardrails of this reaction.

Workflow Step1 1. Reagent Solubilization (Anhydrous DMSO/DMF) Step3 3. Bioconjugation (Mix & Incubate 1-2h, RT) Step1->Step3 Add <10% v/v to Buffer Step2 2. Buffer Preparation (Amine-free PBS, pH 7.2-7.5) Step2->Step3 Target Molecule Step4 4. Quenching & Purification (Add Tris/Glycine or Dialyze) Step3->Step4 Stop Reaction & Remove NHS

Self-validating experimental workflow for NHS-butenoate bioconjugation.

Step-by-Step Methodology:

Step 1: Reagent Solubilization (Anhydrous Environment)

  • Action: Dissolve NHS-butenoate in high-quality, anhydrous DMSO or DMF to create a 10–50 mM stock solution immediately before use.

  • Causality: Atmospheric water vapor rapidly degrades the NHS ester. Using strictly anhydrous solvents ensures the structural integrity of the reactive warhead prior to its introduction into the aqueous system.

Step 2: Buffer Preparation (Target Solubilization)

  • Action: Dissolve the target protein/peptide in an amine-free buffer, such as 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2–7.5.

  • Causality: Tris or glycine buffers contain primary amines that will act as competitive nucleophiles, completely quenching the NHS-butenoate before it can react with your target ()[3]. The pH 7.2–7.5 range is the thermodynamic sweet spot that balances amine deprotonation and ester stability.

Step 3: Bioconjugation Reaction & Self-Validation

  • Action: Add the NHS-butenoate stock solution to the protein mixture (typically at a 10- to 20-fold molar excess). Ensure the final concentration of organic solvent (DMSO/DMF) remains below 10% (v/v). Incubate for 1–2 hours at room temperature.

  • Causality: Exceeding 10% organic solvent can induce protein denaturation or precipitation, while falling short on the molar excess risks low conjugation yields due to the competing hydrolysis pathway.

  • System Validation: The reaction releases N-hydroxysuccinimide as a byproduct, which absorbs strongly at 260–280 nm. By monitoring the increase in absorbance at 260 nm using a UV-Vis spectrophotometer, you obtain real-time, intrinsic validation that ester cleavage is actively occurring in your reaction vessel ()[2].

Step 4: Quenching and Purification

  • Action: Terminate the reaction by adding a quenching buffer (e.g., 50 mM Tris or Glycine) and incubating for 15 minutes. Remove the released NHS leaving group, excess hydrolyzed butenoic acid, and organic solvents via dialysis or a size-exclusion desalting column.

References

  • Title: 2,5-Dioxopyrrolidin-1-yl but-3-enoate Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins Source: Molecules (MDPI) / PubMed URL: [Link]

Sources

Advanced Technical Guide: Safety, Handling, and Bioconjugation Protocols for 2,5-Dioxopyrrolidin-1-yl but-3-enoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern bioconjugation and drug development, heterobifunctional crosslinkers are critical for constructing complex biomaterials, antibody-drug conjugates (ADCs), and targeted therapeutics. 2,5-Dioxopyrrolidin-1-yl but-3-enoate (CAS: 388091-45-0), commonly referred to as NHS-but-3-enoate, is a highly specialized reagent designed for orthogonal conjugation[1].

Unlike traditional homobifunctional linkers, this molecule features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester for the rapid acylation of primary amines, and a terminal unactivated alkene (vinyl group) for subsequent thiol-ene click chemistry or olefin cross-metathesis. This whitepaper provides an authoritative framework for the safe handling, physicochemical profiling, and mechanistic application of NHS-but-3-enoate.

Physicochemical Profile & Safety Data (SDS)

To design a robust experimental workflow, researchers must first understand the physical limitations and hazards of the reagent. The highly reactive nature of the NHS leaving group dictates both its storage conditions and its safety profile.

Chemical Properties

Summarized below are the core properties critical for calculating reaction stoichiometry and predicting solubility.

PropertyValue / Description
Chemical Name 2,5-Dioxopyrrolidin-1-yl but-3-enoate
CAS Number 388091-45-0[1]
Molecular Formula C₈H₉NO₄[1]
Molecular Weight 183.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMF, DMSO, and Acetonitrile; Reacts with Water
Reactivity Profile Amine-reactive (NHS ester); Radical/Metal-reactive (Alkene)
Hazard Identification & Handling

Because the NHS ester rapidly acylates biological amines, exposure to the skin, eyes, or respiratory tract can cause severe irritation and sensitization[2].

GHS ClassificationHazard Statements (H-Codes)Precautionary Measures (P-Codes)
Acute Toxicity (Oral) H302: Harmful if swallowedP264: Wash hands thoroughly after handling
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves/clothing/eye protection
Eye Damage/Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water
STOT (Single Exposure) H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours[2]

Emergency Response: In case of skin contact, immediately flush the area with copious amounts of water, as the hydrolysis of the unreacted ester will rapidly neutralize its amine-reactivity[3].

Mechanistic Handling & Storage Causality

The most common point of failure in NHS ester bioconjugation is the degradation of the reagent prior to the reaction.

The Causality of Moisture Sensitivity: NHS esters are highly susceptible to nucleophilic attack by water. In aqueous environments, the ester undergoes rapid hydrolysis, yielding 3-butenoic acid and free N-hydroxysuccinimide[4]. This degradation pathway is exponentially accelerated by basic conditions. For context, the half-life of a standard NHS ester is approximately 4–5 hours at pH 7.0, 1 hour at pH 8.0, and less than 10 minutes at pH 8.6[4].

Storage Directives:

  • Temperature: Store strictly at -20°C to -80°C[5].

  • Atmosphere: Maintain under an inert gas (Argon or Nitrogen) in a desiccated container.

  • Thawing Protocol: Never open a cold vial. Allow the vial to equilibrate to room temperature inside a desiccator before opening. Opening a cold vial causes atmospheric moisture to condense on the powder, instantly initiating hydrolysis and ruining the batch.

Orthogonal Bioconjugation Workflow

The strategic value of 2,5-Dioxopyrrolidin-1-yl but-3-enoate lies in its orthogonality .

Expert Insight: Why use a but-3-enoate derivative instead of an acrylate? Acrylates feature an electron-deficient alkene that is highly reactive toward Michael additions. If an acrylate-NHS ester were used on a protein containing free cysteines, the cysteines would spontaneously attack the alkene during the amine-conjugation phase, leading to uncontrolled crosslinking. The terminal alkene of but-3-enoate is unactivated and completely inert to biological nucleophiles. It requires an external trigger (e.g., a UV-activated radical initiator for thiol-ene click) to react, granting the researcher absolute temporal control over the second conjugation step.

Workflow NHS 2,5-Dioxopyrrolidin-1-yl but-3-enoate Conj Amide Conjugation (pH 8.0-8.5) NHS->Conj Prot Target Protein (-NH2 groups) Prot->Conj Vinyl Vinyl-Functionalized Intermediate Conj->Vinyl Release of NHS leaving group SecRxn Thiol-Ene Click / Cross-Metathesis Vinyl->SecRxn Radical initiator or Ru-catalyst Final Advanced Bioconjugate SecRxn->Final

Dual-stage bioconjugation workflow using NHS-but-3-enoate.

Self-Validating Experimental Protocol

This protocol details the primary amine functionalization of a target protein, integrating mandatory validation checkpoints to ensure system integrity.

Phase 1: Preparation of Reagents
  • Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate buffer. Adjust the pH to 8.3.

    • Causality: The ε-amino group of lysine has a pKa of ~10.5. At physiological pH (7.4), these amines are protonated (-NH₃⁺) and non-nucleophilic. A pH of 8.3–8.5 partially deprotonates the amines, activating them for nucleophilic attack while minimizing the rate of competing water hydrolysis[6].

  • Solvent Selection: Dissolve the NHS-but-3-enoate in anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL[5].

    • Causality: Standard DMF degrades over time into dimethylamine. This secondary amine will rapidly consume the NHS ester, resulting in an inert amide[6]. Always use high-quality, freshly opened anhydrous solvent.

Phase 2: Conjugation Reaction
  • Protein Solubilization: Dissolve the target protein in the pH 8.3 buffer at a concentration of 2–5 mg/mL. Ensure the buffer is free of competing primary amines (e.g., Tris or glycine)[5].

  • Reagent Addition: Add a 5- to 10-fold molar excess of the NHS-but-3-enoate stock solution to the protein solution. The final concentration of organic solvent (DMF/DMSO) should not exceed 10% v/v to prevent protein denaturation.

  • Incubation: Vortex gently and incubate the reaction mixture at room temperature for 1 to 2 hours, or on ice overnight[6].

Phase 3: Quenching and Purification
  • Quenching (Optional but Recommended): Add Tris buffer or ethanolamine to a final concentration of 50 mM. Incubate for 15 minutes. This step consumes any unreacted NHS esters, preventing unwanted cross-reactions during purification[4].

  • Purification: Remove the small-molecule byproducts (free NHS, hydrolyzed acid, and quenched adducts) using a size-exclusion chromatography (SEC) column or a spin desalting column pre-equilibrated with PBS (pH 7.4)[5].

Phase 4: System Validation (Critical Checkpoint)

Do not proceed to the secondary thiol-ene or metathesis reaction without validating the Degree of Labeling (DOL).

  • Validation Assay: Analyze the purified intermediate via MALDI-TOF or ESI Mass Spectrometry.

  • Success Criteria: Look for a mass shift corresponding to the addition of the but-3-enoyl group (+68.06 Da per modification ). The average mass shift divided by 68.06 yields the DOL. Only proceed to Phase 5 if the target DOL is achieved.

References

  • National Center for Biotechnology Information. "2,5-Dioxopyrrolidin-1-yl but-3-enoate | C8H9NO4 | CID 12031937" PubChem. Available at: [Link]

  • Abberior Instruments. "NHS ester protocol for labeling proteins" Available at: [Link]

Sources

Storage Conditions and Shelf Life of 2,5-Dioxopyrrolidin-1-yl but-3-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Dioxopyrrolidin-1-yl but-3-enoate (commonly referred to as NHS-butenoate or succinimidyl 3-butenoate) is a highly reactive heterobifunctional crosslinker. It features an amine-reactive N-hydroxysuccinimide (NHS) ester on one end and a terminal alkene (but-3-enoate) on the other. This dual functionality makes it an invaluable reagent for bioconjugation, allowing researchers to functionalize primary amines (such as lysine residues on proteins) with a terminal double bond for subsequent thiol-ene click chemistry, cross-metathesis, or polymerization.

However, the utility of NHS-butenoate is intrinsically tied to its reactivity, making it highly susceptible to environmental degradation. This whitepaper provides an in-depth analysis of the degradation kinetics of NHS-butenoate, establishes field-proven storage parameters, and outlines self-validating experimental protocols to ensure reagent integrity prior to critical bioconjugation workflows.

Chemical Profile & Reactivity Dynamics

The structural dichotomy of NHS-butenoate dictates its handling requirements. The terminal alkene is generally stable under standard conditions but can undergo auto-oxidation or radical-induced polymerization if exposed to excessive heat or UV light. Conversely, the NHS ester is notoriously labile.

The fundamental challenge in using NHS-butenoate is managing the kinetic competition between two nucleophilic attacks on the ester's carbonyl carbon:

  • Aminolysis (Desired): Nucleophilic attack by a primary amine (e.g., protein-NH₂) to form a stable amide bond.

  • Hydrolysis (Degradation): Nucleophilic attack by water or hydroxide ions (H₂O/OH⁻) that cleaves the ester bond, yielding inert 3-butenoic acid and free N-hydroxysuccinimide[1].

Pathways NHS_Ester NHS-butenoate (Intact Reagent) Amide Stable Amide Bond + Free NHS NHS_Ester->Amide Aminolysis (Desired) Acid Butenoic Acid + Free NHS (Dead) NHS_Ester->Acid Hydrolysis (Degradation) Amine Primary Amine (Target Nucleophile) Amine->Amide Water H2O / OH- (Moisture/Buffer) Water->Acid

Competing pathways: Aminolysis (desired conjugation) vs. Hydrolysis (reagent degradation).

Degradation Mechanisms & Causality

The stability of the NHS ester moiety is not an intrinsic constant; it is highly dependent on pH, temperature, and moisture exposure[1]. While primary amines are generally stronger nucleophiles than water, the overwhelming molar concentration of water in aqueous biological buffers (typically ~55 M) makes hydrolysis a significant competing reaction[1].

The Role of pH in Hydrolysis Kinetics

The pH of the reaction buffer is the most critical factor governing the rate of hydrolysis[1]. As pH increases, the concentration of hydroxide ions (OH⁻)—which are vastly more nucleophilic than neutral water molecules—increases exponentially. Consequently, the half-life of NHS esters drops precipitously in alkaline environments[2].

Table 1: Hydrolysis Half-Life of NHS Esters in Aqueous Solutions

Buffer pHTemperatureEstimated Half-LifeMechanistic Causality
pH 7.0 0°C - 4°C4 - 5 hoursNeutral pH minimizes OH⁻ concentration; low temp slows kinetics.
pH 8.0 Room Temp (25°C)~1 hourIncreased OH⁻ accelerates nucleophilic attack on the carbonyl.
pH 8.6 4°C~10 minutesBase-catalyzed hydrolysis outpaces low-temperature kinetic slowing.
pH > 9.0 Room Temp (25°C)< 2 minutesRapid, near-instantaneous degradation of the active ester[2].

Note: To optimize conjugation, reactions are typically performed at pH 7.2–8.0, representing a compromise where the target amine is sufficiently deprotonated (nucleophilic) while the ester maintains a workable half-life[1].

Storage Conditions & Shelf Life Matrix

To prevent premature hydrolysis and alkene auto-oxidation, NHS-butenoate must be isolated from moisture, heat, and light. Proper storage is the absolute foundation of reproducible bioconjugation.

Table 2: Storage Conditions and Shelf Life Matrix

StateOptimal Storage TempEnvironmentExpected Shelf LifeHandling Causality
Solid (Powder) -20°C to -80°CDesiccated, inert gas (Argon/N₂), dark12 - 24 monthsCold/dark prevents alkene polymerization; desiccation prevents ambient moisture from initiating hydrolysis.
Organic Solution -20°C to -80°CAnhydrous DMSO or DMF (≤0.005% H₂O)1 - 3 monthsAprotic solvents lack nucleophiles. Must be aliquoted to avoid repeated freeze-thaw condensation cycles[1].
Aqueous Buffer N/A (Do not store)N/AMinutes to HoursRapid hydrolysis dictates that aqueous solutions must be prepared immediately before addition to the target[2].

Experimental Protocols & Quality Control

A major pitfall in bioconjugation is utilizing degraded NHS esters, leading to unexplained experimental failures. To establish a self-validating system , researchers must integrate strict handling protocols with pre-reaction quality control (QC).

QC_Workflow Start Solid Reagent at -20°C Equilibrate Equilibrate to RT (30-60 mins) Start->Equilibrate Prevent condensation Open Open in Desiccator/ Inert Gas Equilibrate->Open Ensure thermal parity Dissolve Dissolve in Anhydrous DMSO/DMF Open->Dissolve Exclude moisture Test UV-Vis QC Assay (Check 260nm for NHS) Dissolve->Test Aliquot for validation Use Proceed to Bioconjugation Test->Use If intact > 90%

Self-validating handling and QC workflow for moisture-sensitive NHS-butenoate reagents.

Protocol 1: Reagent Handling and Reconstitution

Causality Focus: Preventing atmospheric condensation.

  • Thermal Equilibration (Critical): Remove the sealed vial of NHS-butenoate from -20°C storage and place it in a desiccator at room temperature for at least 30–60 minutes.

    • Rationale: Opening a cold vial causes atmospheric water vapor to instantly condense onto the powder, initiating irreversible hydrolysis[1].

  • Inert Atmosphere Opening: Once equilibrated, open the vial under a stream of dry nitrogen or argon.

  • Anhydrous Solubilization: Dissolve the required mass in high-quality, anhydrous DMSO or DMF (stored over molecular sieves).

  • Single-Use Aliquoting: Divide the stock solution into single-use aliquots. Purge the headspace of each tube with inert gas before flash-freezing at -80°C.

Protocol 2: UV-Vis Hydrolysis Monitoring Assay (Self-Validation)

Before committing valuable proteins to a conjugation reaction, verify the reactivity of the NHS-butenoate stock. Both hydrolysis and aminolysis release the N-hydroxysuccinimide (NHS) leaving group, which absorbs strongly in the UV spectrum ( λmax​ = 260 nm; ϵ = 9700 M⁻¹cm⁻¹ in basic conditions)[2].

  • Baseline Measurement: Dilute a small aliquot of the NHS-butenoate stock in an anhydrous solvent (e.g., dry acetonitrile) and measure the baseline absorbance at 260 nm. An intact ester will show minimal absorbance at this wavelength.

  • Intentional Hydrolysis: Add an identical aliquot to 2 mL of 0.5 N NaOH (strong base) to intentionally force complete hydrolysis[2].

  • Quantification: Measure the absorbance of the base-hydrolyzed solution at 260 nm.

    • Rationale: By comparing the baseline absorbance (free NHS already present from degradation) to the post-hydrolysis absorbance (total possible free NHS), you can calculate the exact percentage of active ester remaining in your stock[2].

Advanced Analytical QC: HILIC Chromatography

For rigorous pharmaceutical quality control, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for quantifying NHS ester degradation. Because the intact NHS-butenoate is relatively hydrophobic while the free NHS leaving group is highly polar, standard reversed-phase HPLC struggles to resolve them accurately. HILIC, utilizing a mobile phase of 90% acetonitrile and 10% aqueous ammonium acetate (pH 7.5), achieves baseline separation, allowing for precise quantification of free NHS down to a limit of detection of ~1 mg/L[3].

References

  • Klykov, O., & Weller, M. G. (2015). "Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC)." Analytical Methods, 7(15), 6443-6448. Royal Society of Chemistry. URL:[Link]

Sources

Reactivity of 2,5-Dioxopyrrolidin-1-yl but-3-enoate with primary amines

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Reactivity of 2,5-Dioxopyrrolidin-1-yl but-3-enoate with Primary Amines

Abstract

This technical guide provides a comprehensive examination of the reactivity of 2,5-dioxopyrrolidin-1-yl but-3-enoate, a heterobifunctional crosslinking agent, with primary amines. The core of this molecule's utility lies in its N-hydroxysuccinimide (NHS) ester functionality, which provides a robust and widely utilized method for forming stable amide bonds with primary aliphatic amines. We will dissect the fundamental reaction mechanism, explore the critical parameters governing reaction kinetics, and address the prevalent side reactions that can impact conjugation efficiency. This guide is intended for researchers, chemists, and drug development professionals who employ bioconjugation techniques for applications ranging from antibody-drug conjugates (ADCs) and fluorescent labeling to surface immobilization and materials science.[1][2][3]

Introduction

The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development.[2] Among the myriad of chemical strategies available, the reaction of N-hydroxysuccinimide (NHS) esters with primary amines remains a workhorse for its reliability, selectivity, and ability to proceed under mild, aqueous conditions.[][5] The subject of this guide, 2,5-dioxopyrrolidin-1-yl but-3-enoate, is a specific embodiment of this chemistry. It features the amine-reactive NHS ester group and a terminal vinyl group from the but-3-enoate moiety, offering a secondary site for subsequent orthogonal chemistries.

This document will provide field-proven insights into optimizing the primary reaction—the formation of an amide bond—while equipping the scientist with the knowledge to anticipate and mitigate potential challenges.

The Core Reaction: Nucleophilic Acyl Substitution

The reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution.[][6] The process is highly efficient and results in the formation of a thermodynamically stable amide bond, which is effectively irreversible under physiological conditions.[]

The Mechanism Unveiled:

  • Nucleophilic Attack: The reaction is initiated by the attack of an unprotonated primary amine (R-NH₂) on the electrophilic carbonyl carbon of the NHS ester. This requires the amine to be in its neutral, nucleophilic state.[5][6]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient and unstable tetrahedral intermediate.[5]

  • Collapse and Leaving Group Departure: The intermediate rapidly collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide (NHS) as a stable leaving group.[5][6]

  • Amide Bond Formation: The final product is a stable amide conjugate, with NHS released as a benign byproduct.[][5]

G Figure 1: Mechanism of NHS Ester Aminolysis cluster_reactants Reactants cluster_products Products NHS_Ester 2,5-Dioxopyrrolidin-1-yl but-3-enoate Tetrahedral_Intermediate Tetrahedral Intermediate (Transient) NHS_Ester->Tetrahedral_Intermediate Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Tetrahedral_Intermediate 1. Nucleophilic Attack Amide_Product Stable Amide Conjugate Tetrahedral_Intermediate->Amide_Product 2. Collapse NHS_Leaving_Group N-Hydroxysuccinimide (Leaving Group) Tetrahedral_Intermediate->NHS_Leaving_Group 3. Leaving Group Departure

Caption: Figure 1: Mechanism of NHS Ester Aminolysis.

Reaction Kinetics: Mastering the Critical Parameters

The efficiency of the conjugation is not absolute; it is a competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water).[6][7] Controlling the reaction parameters is therefore essential for maximizing the yield of the desired conjugate.

The Paramount Role of pH

The pH of the reaction buffer is the single most critical factor.[6][8] It creates a fundamental trade-off:

  • Low pH (< 7.2): Primary amines are predominantly protonated (R-NH₃⁺), rendering them non-nucleophilic and drastically slowing the desired reaction.[9][10]

  • High pH (> 8.5): While the amine becomes fully deprotonated and highly nucleophilic, the competing hydrolysis of the NHS ester accelerates dramatically. The half-life of an NHS ester can drop from hours at pH 7 to mere minutes at pH 8.6 or higher.[6][10]

The Causality: The optimal pH range for NHS ester conjugation is a carefully balanced compromise, typically between pH 7.2 and 8.5 .[9][11] This range ensures a sufficient concentration of unprotonated amine for efficient reaction without causing excessively rapid hydrolysis of the ester.

pHTemperature (°C)Approximate Half-life of NHS Ester
7.004-5 hours
7.5Room Temp~2-3 hours
8.04~1 hour
8.5Room Temp10-30 minutes
9.0Room Temp< 10 minutes
Caption: Table 1: Impact of pH and Temperature on NHS Ester Stability.[6][7]
Additional Influencing Factors
  • Temperature: Reactions are typically performed between 4°C and room temperature (20-25°C).[9] Lower temperatures can be used to slow the rate of hydrolysis, which is particularly useful when working with sensitive proteins or when longer reaction times are needed.[6]

  • Concentration: Higher concentrations of the reactants (the biomolecule and the NHS ester) favor the bimolecular aminolysis reaction over the pseudo-first-order hydrolysis reaction.[5][6] If conjugation efficiency is low, increasing the concentration can be a valuable optimization step.[5]

  • Stoichiometry: A molar excess of the NHS ester (typically 10- to 20-fold) is often used to drive the reaction to completion and compensate for any ester lost to hydrolysis.[6]

  • Co-solvents: Many NHS esters, particularly those without sulfonated groups, have limited aqueous solubility.[9] A small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is used to dissolve the ester before adding it to the aqueous reaction buffer.[5][9] The final concentration of the organic solvent should generally be kept below 10% to prevent denaturation of protein substrates.[6]

Competing Pathways and Side Reactions

While highly selective for primary amines, NHS esters are not perfectly specific. Understanding potential off-target reactions is key to troubleshooting and ensuring the homogeneity of the final product.

  • Hydrolysis (Primary Competing Reaction): The reaction of the NHS ester with water leads to an inactive carboxylic acid and releases NHS.[9][10] This is the most significant side reaction and is accelerated at higher pH.[6]

  • Reaction with Other Nucleophiles: Under certain conditions, particularly if accessible primary amines are scarce, other amino acid side chains can react. These reactions are generally less favorable, and the resulting linkages are often less stable than amide bonds.[5][10]

    • Cysteine (-SH): The sulfhydryl group is a potent nucleophile and can form a thioester.[10]

    • Tyrosine, Serine, Threonine (-OH): The hydroxyl groups can be acylated, especially at higher pH.[9][10][12]

    • Histidine (Imidazole Ring): The imidazole ring can also be acylated.[10]

G Figure 2: Reaction Pathways for an NHS Ester cluster_products Possible Products NHS_Ester 2,5-Dioxopyrrolidin-1-yl but-3-enoate Amide_Product Amide Conjugate (Desired Product) NHS_Ester->Amide_Product + Primary Amine (Aminolysis) Hydrolysis_Product Inactive Carboxylic Acid (Hydrolysis) NHS_Ester->Hydrolysis_Product + H₂O (Hydrolysis) Side_Product Off-Target Conjugates (e.g., Thioester, O-acyl) NHS_Ester->Side_Product + Other Nucleophiles (e.g., -SH, -OH)

Caption: Figure 2: Reaction Pathways for an NHS Ester.

Experimental Protocol and Best Practices

A robust protocol is a self-validating system. The choices made at each step are designed to maximize the desired reaction while minimizing competing pathways.

Buffer Selection: A Critical Choice

The choice of buffer is non-negotiable. Never use buffers containing primary amines. [6] Such buffers will compete directly with the target molecule, drastically reducing conjugation efficiency.

  • Recommended Buffers: Phosphate-Buffered Saline (PBS), Sodium Bicarbonate, HEPES, Borate.[6][9] The buffer should be adjusted to the optimal pH range of 7.2-8.5.[13]

  • Buffers to Avoid: Tris (tris(hydroxymethyl)aminomethane), Glycine, or any other buffer with a primary amine moiety.[9]

General Protocol for Protein Conjugation

This protocol provides a validated starting point for conjugating a protein with 2,5-dioxopyrrolidin-1-yl but-3-enoate.

Materials:

  • Protein solution (1-10 mg/mL in an appropriate amine-free buffer).

  • 2,5-dioxopyrrolidin-1-yl but-3-enoate.

  • Anhydrous DMSO or DMF.[5]

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine).[6][9]

  • Purification system (e.g., size-exclusion chromatography/desalting column or dialysis cassette).[6]

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.

  • NHS Ester Stock Solution Preparation: Immediately before use, dissolve the 2,5-dioxopyrrolidin-1-yl but-3-enoate in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). This minimizes the time the ester is exposed to trace amounts of water.

  • Reaction Setup:

    • While gently stirring the protein solution, add the calculated volume of the NHS ester stock solution to achieve the desired molar excess (e.g., 10-20 fold).

    • The final DMSO/DMF concentration should ideally be below 10%.[6]

  • Incubation:

    • Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[6]

    • The optimal time may require empirical determination.

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

    • The primary amines in the quenching buffer will react with and consume any remaining unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.[6]

  • Purification:

    • Remove unreacted NHS ester, the NHS byproduct, and quenching reagents from the protein conjugate.

    • Size-exclusion chromatography (e.g., a desalting column) is a highly effective and common method.[6] Dialysis is also a suitable alternative.

Troubleshooting Workflow

G Figure 3: Troubleshooting Low Conjugation Efficiency Start Problem: Low Conjugation Yield Check_Buffer Is the buffer amine-free? Start->Check_Buffer Check_pH Is the pH between 7.2-8.5? Check_Buffer->Check_pH Yes Sol_Buffer_No Action: Exchange into an appropriate buffer (e.g., PBS, HEPES) Check_Buffer->Sol_Buffer_No No Check_Reagent Was the NHS ester solution prepared fresh? Check_pH->Check_Reagent Yes Sol_pH_No Action: Adjust pH of the reaction buffer. Check_pH->Sol_pH_No No Check_Concentration Are reactant concentrations too low? Check_Reagent->Check_Concentration Yes Sol_Reagent_No Action: Prepare a fresh stock solution in anhydrous solvent. Check_Reagent->Sol_Reagent_No No Sol_Concentration_No Action: Increase protein and/or NHS ester concentration. Check_Concentration->Sol_Concentration_No Yes End Re-run Experiment Check_Concentration->End No (Consider stoichiometry) Sol_Buffer_No->End Sol_pH_No->End Sol_Reagent_No->End Sol_Concentration_No->End

Caption: Figure 3: Troubleshooting Low Conjugation Efficiency.

Unique Applications of the But-3-enoate Moiety

While the NHS ester dictates the primary reactivity with amines, the but-3-enoate group provides 2,5-dioxopyrrolidin-1-yl but-3-enoate with its heterobifunctional character. After the initial conjugation to a primary amine, the terminal vinyl group remains available for secondary, orthogonal reactions. This could include:

  • Michael Addition: The vinyl group can act as a Michael acceptor for reactions with thiols.

  • Polymerization: It can participate in radical-initiated polymerization reactions to create functionalized polymers or hydrogels.

  • Click Chemistry: While not a classic click handle, it could potentially be modified for such reactions.

This dual functionality makes it a valuable tool for creating more complex architectures, such as linking two different biomolecules or tethering a biomolecule to a surface or polymer backbone.

Conclusion

The reaction of 2,5-dioxopyrrolidin-1-yl but-3-enoate with primary amines is a powerful and versatile conjugation strategy governed by the well-understood principles of NHS ester chemistry. Success hinges on the careful control of reaction conditions, with pH being the most influential variable. By operating within the optimal pH range of 7.2-8.5, using amine-free buffers, and being mindful of competing hydrolysis, researchers can achieve high yields of stable amide conjugates. The presence of the but-3-enoate group further expands the utility of this reagent, enabling multi-step, orthogonal conjugation schemes for advanced applications in drug development and materials science.

References

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available at: [Link]

  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Available at: [Link]

  • Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. Available at: [Link]

  • Side reactions of N-hydroxysuccinimide esters with nucleophiles. Chemistry Stack Exchange. Available at: [Link]

  • Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry. Available at: [Link]

  • Solvent-controlled two-step one-pot syntheses of α-X (X = Br or Cl) enamino ketones/esters and 3-(2,5-dioxopyrrolidin-1-yl)acrylate by using terminal carbonyl alkynes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of 2,5-dioxopyrrolidin-1-yl... ResearchGate. Available at: [Link]

  • 2,5-Dioxopyrrolidin-1-yl but-3-enoate. PubChem. Available at: [Link]

  • Bioconjugates: Examples & Applications. Single Use Support. Available at: [Link]

  • Amine Reactivity. Michigan State University Department of Chemistry. Available at: [Link]

  • What is Bioconjugation? Overview, Applications & More. Today's Clinical Lab. Available at: [Link]

  • Amines. Unknown source. Available at: [Link]

  • Amines - AL only (3.3.11). AQA A Level Chemistry Study Notes. Medify. Available at: [Link]

  • A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery. PMC. Available at: [Link]

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Available at: [Link]

  • Product of primary amine and acid anhydride. Chemistry Stack Exchange. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: Site-Specific N-Terminal Peptide Modification with 2,5-Dioxopyrrolidin-1-yl but-3-enoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The introduction of bioorthogonal functional groups onto peptides is a cornerstone of modern chemical biology, enabling the creation of sophisticated conjugates for therapeutics, diagnostics, and materials science. The terminal alkene, in particular, serves as a versatile handle for powerful and specific downstream ligation chemistries, most notably the radical-mediated thiol-ene reaction. This guide provides a comprehensive overview and detailed protocols for the site-specific installation of a terminal butenoyl group onto the N-terminus of peptides using 2,5-Dioxopyrrolidin-1-yl but-3-enoate (also known as But-3-enoate N-hydroxysuccinimide ester). We will delve into the underlying chemical principles that govern reaction selectivity, provide step-by-step protocols for both solution-phase and on-resin modifications, and discuss methods for purification and characterization, empowering researchers to confidently generate well-defined alkene-modified peptides for their specific applications.

Foundational Principles: The Chemistry of Selective Acylation

The successful modification of a peptide at a single, desired position in the presence of multiple other reactive sites is a challenge of chemoselectivity. The strategy described here leverages the inherent differences in nucleophilicity between the N-terminal α-amine and the ε-amine of lysine side chains.

The NHS Ester: A Highly Efficient Acylating Agent

N-hydroxysuccinimide (NHS) esters are widely employed in bioconjugation due to their high reactivity toward primary amines under mild conditions.[1][2][3] The NHS moiety is an excellent leaving group, facilitating a nucleophilic acyl substitution reaction with an amine. This reaction results in the formation of a highly stable amide bond, covalently linking the butenoyl group to the peptide, and releases NHS as a byproduct.[1]

Exploiting pKa for N-Terminal Selectivity

The key to achieving site-specificity lies in controlling the reaction pH. The N-terminal α-amine of a peptide typically has a pKa in the range of 6.0-8.0, whereas the ε-amine of a lysine residue has a pKa around 10.0-10.5.[4]

  • Causality: By maintaining the reaction pH in a slightly acidic to neutral range (e.g., pH 6.5-7.5), the N-terminal α-amine exists in a significant equilibrium concentration as the deprotonated, nucleophilic form (-NH₂). In contrast, the lysine side chains remain predominantly in their protonated, non-nucleophilic ammonium form (-NH₃⁺). This differential reactivity allows the NHS ester to selectively acylate the N-terminus.[1][4]

The diagram below illustrates this selective acylation mechanism.

G Peptide Peptide (Free N-Terminus, H₂N-) Reaction_Center Peptide->Reaction_Center NHS_Ester 2,5-Dioxopyrrolidin-1-yl but-3-enoate NHS_Ester->Reaction_Center Alkene_Peptide N-Terminal Alkene-Modified Peptide NHS N-Hydroxysuccinimide (Byproduct) Reaction_Center->Alkene_Peptide Acylation (pH 6.5-7.5) Reaction_Center->NHS Note The nucleophilic N-terminal amine attacks the activated ester, forming a stable amide bond. Reaction_Center->Note

Caption: Reaction mechanism for N-terminal peptide acylation.

Applications: The Alkene Handle as a Gateway to Further Functionalization

The terminal alkene installed by this method is not merely a structural modification; it is a functional handle for a suite of powerful and bioorthogonal ligation reactions. This enables the construction of complex and precisely defined peptide architectures.

Thiol-Ene "Click" Chemistry

The most prominent application for the terminal alkene is the thiol-ene "click" reaction.[5][6] This reaction proceeds via a radical-mediated mechanism, often initiated by light (photo-initiation), to form a stable thioether linkage between the alkene-modified peptide and a thiol-containing molecule (e.g., another peptide with a cysteine residue, a fluorescent probe, or a PEG chain).[7][8][9]

Key Advantages of Thiol-Ene Chemistry:

  • High Efficiency: The reaction proceeds to high conversion under mild, often aqueous, conditions.[5]

  • Orthogonality: The reactants (thiol and alkene) are generally unreactive with other biological functional groups, ensuring that the ligation occurs only at the desired site.[9][10]

  • Robust Linkage: The resulting thioether bond is stable under a wide range of biological conditions.[11]

This two-step workflow provides a modular approach to creating complex bioconjugates.

G Start Unmodified Peptide Step1 Step 1: N-Terminal Acylation (with But-3-enoate-NHS) Start->Step1 Intermediate Alkene-Modified Peptide Step1->Intermediate Step2 Step 2: Thiol-Ene Ligation (with Thiol-Molecule + Initiator) Intermediate->Step2 Final Functionalized Peptide Conjugate Step2->Final Thiol_Molecule Thiol-Containing Molecule (R-SH) Thiol_Molecule->Step2

Caption: Overall workflow from peptide to functional conjugate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both solution-phase and solid-phase modification. The choice between them depends on the scale, the nature of the peptide, and available resources.

Protocol 1: Solution-Phase N-Terminal Modification

This method is ideal for purified peptides and allows for precise control over reaction conditions.

Materials and Reagents

Reagent/MaterialPurposeSupplier Example
Purified Peptide (with free N-terminus)SubstrateUser-provided
2,5-Dioxopyrrolidin-1-yl but-3-enoateAcylating AgentCommercial
Anhydrous Dimethylformamide (DMF) or DMSOReagent SolventSigma-Aldrich
0.5 M HEPES or Phosphate BufferReaction Buffer (maintains pH)Thermo Fisher
5% Acetonitrile (MeCN) in Water (0.1% TFA)HPLC Mobile Phase AJ.T. Baker
95% Acetonitrile (MeCN) in Water (0.1% TFA)HPLC Mobile Phase BJ.T. Baker
Hydroxylamine Solution (50 mM, pH 8.5)Quenching Agent (Optional)Lab-prepared
Analytical/Preparative RP-HPLC SystemPurification & AnalysisAgilent, Waters
Mass Spectrometer (MALDI-TOF or ESI)CharacterizationBruker, Sciex

Step-by-Step Methodology

  • Peptide Preparation: Dissolve the lyophilized peptide in the reaction buffer (e.g., 0.1 M HEPES, pH 7.2) to a final concentration of 1-5 mg/mL.

    • Expert Insight: If peptide solubility is low, a co-solvent like acetonitrile or DMSO can be added (up to 20-30% v/v), but ensure the buffer capacity remains effective.

  • Reagent Preparation: Prepare a fresh stock solution of 2,5-Dioxopyrrolidin-1-yl but-3-enoate in anhydrous DMF or DMSO at a concentration of ~100 mM.

    • Trustworthiness: NHS esters are susceptible to hydrolysis. Always use anhydrous solvent and prepare this solution immediately before use.

  • Reaction Setup: While gently vortexing the peptide solution, add 5-10 molar equivalents of the NHS ester stock solution.

    • Expert Insight: The optimal excess depends on the peptide's reactivity and concentration. A 5-fold excess is a good starting point. Running small-scale analytical trials is recommended to optimize stoichiometry and prevent side reactions.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by taking small aliquots at time points (e.g., 30, 60, 120 min), quenching with 0.1% TFA, and analyzing via analytical RP-HPLC and MS.

  • Quenching (Optional but Recommended): To quench any unreacted NHS ester and prevent modification of other nucleophiles during workup, add a small amount of a primary amine-containing buffer (e.g., Tris) or hydroxylamine. Incubate for an additional 30 minutes.

  • Purification: Purify the crude reaction mixture using preparative RP-HPLC to separate the desired alkene-modified peptide from unreacted starting material, hydrolyzed reagent, and byproducts.[12][13]

  • Characterization: Confirm the identity and purity of the collected fractions using analytical RP-HPLC and Mass Spectrometry. The expected mass will be the mass of the parent peptide + 82.04 Da (C₅H₆O₁).

Protocol 2: On-Resin N-Terminal Modification

This method is highly efficient as it simplifies purification by allowing excess reagents to be washed away before peptide cleavage.[14]

Materials and Reagents

Reagent/MaterialPurposeSupplier Example
Fmoc-protected Peptide-ResinSubstrateUser-synthesized
20% (v/v) Piperidine in DMFFmoc Deprotection AgentAAPPTec
2,5-Dioxopyrrolidin-1-yl but-3-enoateAcylating AgentCommercial
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic BaseSigma-Aldrich
Anhydrous Dimethylformamide (DMF)Reaction & Wash SolventJ.T. Baker
Dichloromethane (DCM)Wash SolventFisher Scientific
TFA Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)Cleavage & Side-chain DeprotectionLab-prepared
Cold Diethyl EtherPeptide PrecipitationSigma-Aldrich

Step-by-Step Methodology

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with fresh solution for another 15 minutes to ensure complete removal of the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly to remove all piperidine. A typical wash cycle is DMF (x5), DCM (x3), DMF (x3).

  • Coupling Reaction: Prepare a coupling solution containing 5-10 equivalents of 2,5-Dioxopyrrolidin-1-yl but-3-enoate and 5-10 equivalents of a non-nucleophilic base like DIPEA in DMF. Add this solution to the deprotected peptide-resin.

    • Expert Insight: The base (DIPEA) ensures the N-terminal amine remains deprotonated and nucleophilic for efficient coupling.

  • Incubation: Agitate the reaction mixture at room temperature for 2-6 hours. A small sample of resin can be cleaved and tested by MS to confirm reaction completion.

  • Final Washing: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (x5) and DCM (x5) to remove all excess reagents and byproducts. Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with a standard TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[15][16]

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether. Wash the pellet with cold ether 2-3 times. Purify the crude peptide via RP-HPLC as described in Protocol 1.

Purification and Characterization Data

Proper purification and unambiguous characterization are critical to validate the outcome of the synthesis.

Expected Mass Shift

The covalent addition of the butenoyl group results in a predictable mass increase.

ModificationChemical Formula AddedMonoisotopic Mass Increase (Da)Average Mass Increase (Da)
N-Terminal Butenoyl Acylation-C₄H₅O-+81.0313+81.07

Note: The mass of the full reagent is C₈H₉NO₄ (199.05 Da), but after reaction, only the C₄H₅O acyl group is added to the peptide.

Troubleshooting Guide
ProblemPotential CauseSuggested Solution
Low Modification Efficiency 1. Hydrolyzed NHS ester. 2. Incorrect pH (too acidic). 3. Insufficient reagent excess or reaction time.1. Use fresh, anhydrous solvent for the NHS ester stock. 2. Verify buffer pH is between 6.8-7.5. 3. Increase molar excess of NHS ester and/or extend reaction time. Monitor progress via HPLC/MS.
Multiple Products Observed (Di- or Tri-acylation) 1. Reaction pH is too high (>8.0), leading to lysine side-chain modification. 2. Overly long reaction time.1. Lower the reaction pH to the recommended range (6.5-7.5).[4] 2. Optimize reaction time by monitoring progress; quench the reaction upon completion.
No Reaction 1. N-terminus of the peptide is blocked (e.g., pyroglutamate, acetylation). 2. Inactive (hydrolyzed) reagent.1. Confirm the peptide sequence and N-terminal status. 2. Use a fresh bottle of the NHS ester reagent.

Conclusion

The use of 2,5-Dioxopyrrolidin-1-yl but-3-enoate provides a robust and highly selective method for introducing a terminal alkene onto the N-terminus of synthetic and recombinant peptides. By carefully controlling the reaction pH, researchers can achieve excellent site-specificity, paving the way for subsequent bioorthogonal ligations such as thiol-ene click chemistry. The protocols and insights provided in this guide offer a validated framework for the reliable production of alkene-modified peptides, which are invaluable reagents for advancing research in drug development, molecular imaging, and materials science.

References

  • Aimetti, A. A., Machen, A. J., & Anseth, K. S. (2010). On-resin peptide macrocyclization using thiol-ene click chemistry. PubMed. Available at: [Link]

  • D'Andrea, L. D., & De Rosa, L. (2021). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. MDPI. Available at: [Link]

  • Fairweather, K. A., & Jolliffe, K. A. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. MDPI. Available at: [Link]

  • Brimble, M. A., & Singh, Y. (2013). Native Chemical Ligation,Thiol–Ene Click: A Methodology for the Synthesis of Functionalized Peptides. The Journal of Organic Chemistry. Available at: [Link]

  • van Hest, J. C. M., & Bonger, K. M. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research. Available at: [Link]

  • Bodero, M. D., & Brimble, M. A. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry. Available at: [Link]

  • Nielsen, D. S., & Wengel, J. (2022). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. Bioconjugate Chemistry. Available at: [Link]

  • Kumar, A., & Kumar, S. (2018). a) General reaction scheme of thiol-ene click chemistry on peptides; b)... ResearchGate. Available at: [Link]

  • Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. PubMed. Available at: [Link]

  • Nielsen, D. S., & Wengel, J. (2022). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. ACS Publications. Available at: [Link]

  • Li, Y., & Li, X. (2021). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters. Available at: [Link]

  • Giragossian, C., & Rosenblatt, M. (2012). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. PMC. Available at: [Link]

  • van Hest, J. C. M., & Bonger, K. M. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research. Available at: [Link]

  • Bodero, M. D., & Brimble, M. A. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers Media S.A.. Available at: [Link]

  • Al-Bokari, M., & Al-Harthi, S. (2024). Advances in Therapeutic Peptides Separation and Purification. MDPI. Available at: [Link]

  • Udugamasooriya, D. G., & Spaller, M. R. (2016). Engineering an Affinity-Enhanced Peptide through Optimization of Cyclization Chemistry. ACS Chemical Biology. Available at: [Link]

  • Udugamasooriya, D. G., & Spaller, M. R. (2016). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. PMC. Available at: [Link]

  • Al-Bokari, M., & Al-Harthi, S. (2024). Advances in Therapeutic Peptides Separation and Purification. MDPI. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available at: [Link]

  • He, M., & de la Fuente-Nunez, C. (2026). Atom-level backbone engineering preserves peptide function while enhancing stability. ResearchGate. Available at: [Link]

  • Al-Garadi, W., & Al-Otaibi, M. (2021). Strategies for Improving Peptide Stability and Delivery. PMC. Available at: [Link]

  • Rubins, D., & D'Souza, C. (2021). NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68 Ga Labeled PET Probes. MDPI. Available at: [Link]

  • Taresco, V., & Scurr, D. J. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. MDPI. Available at: [Link]

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Application Notes & Protocols: Site-Specific Antibody Labeling Using 2,5-Dioxopyrrolidin-1-yl but-3-enoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Two-Step Strategy for Precision in Antibody Conjugation

The development of antibody-drug conjugates (ADCs) and other labeled antibodies for therapeutic and diagnostic applications hinges on the precise control over the conjugation process.[] Traditional labeling methods, such as those targeting lysine residues, often result in a heterogeneous mixture of products with varying drug-to-antibody ratios (DAR) and conjugation sites.[2][3] This heterogeneity can significantly impact the conjugate's efficacy, pharmacokinetics, and safety profile.[4] Site-specific conjugation technologies aim to overcome these limitations by directing the attachment of payloads to predetermined locations on the antibody, ensuring a homogeneous and well-defined final product.[2][5]

This application note details a robust, two-step methodology for site-specific antibody labeling utilizing the heterobifunctional crosslinker, 2,5-Dioxopyrrolidin-1-yl but-3-enoate. This approach first introduces a reactive handle onto the antibody via its lysine residues and subsequently directs the conjugation of a thiol-containing payload to this newly introduced site. This method provides a powerful platform for creating precisely engineered antibody conjugates.

The linker, 2,5-Dioxopyrrolidin-1-yl but-3-enoate, possesses two key reactive groups:

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines, predominantly the ε-amino group of lysine residues on the antibody surface, to form stable amide bonds.[6]

  • But-3-enoate: This terminal alkene functions as a Michael acceptor, which can undergo a conjugate addition reaction with a nucleophilic thiol (sulfhydryl group), such as the one found in a cysteine residue of a payload molecule, to form a stable thioether linkage.[4][7][8]

This dual reactivity allows for a controlled, sequential conjugation process, providing a significant advantage over single-step labeling methods.

Principle of the Two-Step Labeling Strategy

The core of this methodology lies in a sequential, two-stage process that transforms random lysine-based conjugation into a site-specific platform.

Step 1: Antibody "Activation" with the Heterobifunctional Linker. The antibody is first reacted with 2,5-Dioxopyrrolidin-1-yl but-3-enoate. The NHS ester end of the linker forms a covalent amide bond with accessible lysine residues on the antibody surface. This step effectively installs a number of but-3-enoate "handles" onto the antibody. The number of linkers attached can be controlled by optimizing the reaction conditions, such as the molar ratio of linker to antibody.

Step 2: Site-Specific Conjugation of a Thiolated Payload. After removing the excess, unreacted linker, the "activated" antibody, now displaying but-3-enoate groups, is reacted with a payload molecule that has been engineered to contain a free thiol (sulfhydryl) group. The thiol group of the payload undergoes a Michael addition reaction with the but-3-enoate, forming a stable thioether bond. This second step ensures that the payload is attached only at the sites where the linker was installed.

Diagram 1: Overall Workflow

Workflow cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Payload Conjugation cluster_2 Characterization A Antibody (IgG) B Add 2,5-Dioxopyrrolidin-1-yl but-3-enoate A->B C Incubate (pH 7.2-8.5) B->C D Purify (Remove excess linker) C->D E Activated Antibody D->E F Add Thiol-containing Payload E->F G Incubate (pH 6.5-7.5) F->G H Purify (Remove excess payload) G->H I Final Conjugate H->I J Analyze: - DAR (HIC/MS) - Purity (SEC) - Functionality (Binding Assay) I->J

Experimental Protocols

PART A: Antibody Preparation and Buffer Exchange

Rationale: The success of the NHS ester reaction is highly pH-dependent and sensitive to the presence of primary amines in the buffer. Therefore, it is critical to prepare the antibody in an amine-free buffer at the optimal pH for the reaction.

  • Antibody Solution: Start with a purified antibody solution, preferably at a concentration of 2-10 mg/mL.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or at a non-optimal pH, a buffer exchange must be performed. Use a desalting column or dialysis to exchange the antibody into a suitable reaction buffer.

Parameter Recommendation Rationale
Reaction Buffer 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.5Amine-free to prevent competition with the NHS ester reaction. The slightly basic pH deprotonates lysine amines, increasing their nucleophilicity.
Antibody Conc. 2-10 mg/mLHigher concentrations can improve labeling efficiency.
PART B: Step 1 - Antibody Activation with 2,5-Dioxopyrrolidin-1-yl but-3-enoate

Rationale: This step introduces the but-3-enoate handles onto the antibody. The molar ratio of the linker to the antibody is a key parameter to control the average number of linkers incorporated. A competing hydrolysis reaction of the NHS ester can occur, so it is important to work efficiently.

  • Reagent Preparation: Prepare a stock solution of 2,5-Dioxopyrrolidin-1-yl but-3-enoate (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This solution should be prepared immediately before use due to the moisture sensitivity of the NHS ester.

  • Reaction Setup: Add the calculated volume of the linker stock solution to the antibody solution while gently stirring. The recommended molar excess of linker to antibody is typically between 5 to 20-fold. This should be optimized for each specific antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Purification: Immediately after incubation, remove the excess, unreacted linker and the NHS byproduct using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.0).

Diagram 2: Chemical Reaction of Antibody Activation

Activation_Reaction cluster_Ab Antibody cluster_Linker 2,5-Dioxopyrrolidin-1-yl but-3-enoate cluster_ActivatedAb Activated Antibody cluster_NHS NHS byproduct Ab Ab-Lys-NH₂ plus1 + Linker Linker arrow ActivatedAb Ab-Lys-NH-CO-(CH₂)₂-CH=CH₂ plus2 + NHS NHS

PART C: Step 2 - Conjugation of Thiol-Containing Payload

Rationale: This step involves the site-specific attachment of the payload. The Michael addition reaction between the thiol and the but-3-enoate is efficient and specific under mild conditions. A pH of 6.5-7.5 is optimal for ensuring the cysteine's thiol group is sufficiently nucleophilic without promoting side reactions.

  • Payload Preparation: Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO or aqueous buffer) at a known concentration. If the payload has disulfide bonds, it may need to be reduced first using a mild reducing agent like TCEP, followed by purification to remove the reducing agent.

  • Reaction Setup: Add the thiol-containing payload to the purified, activated antibody solution. A molar excess of 2 to 10-fold of the payload over the antibody is recommended.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by chromatography to determine completion.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine, to react with any remaining but-3-enoate groups.

  • Final Purification: Purify the final antibody conjugate to remove excess payload and any reaction byproducts. Size exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A) are suitable methods.[]

Characterization of the Labeled Antibody

Thorough characterization is essential to confirm the success of the conjugation and to ensure the quality and homogeneity of the final product.[][10]

Technique Parameter Measured Expected Outcome
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) and heterogeneityA more homogeneous peak profile compared to traditional lysine conjugation, with a main peak corresponding to the desired DAR.
Mass Spectrometry (MS) Intact mass of the conjugate, confirmation of payload attachmentThe mass of the final conjugate should be the sum of the antibody mass and the mass of the attached linkers and payloads. Peptide mapping can confirm the site of conjugation.
Size Exclusion Chromatography (SEC) Aggregation and purityA single, sharp peak indicating a pure and non-aggregated product.
Antigen Binding Assay (e.g., ELISA) Functional integrity of the antibodyThe binding affinity of the conjugate to its target antigen should be comparable to that of the unmodified antibody.

Troubleshooting

Problem Possible Cause Solution
Low DAR - Inefficient NHS ester reaction (hydrolysis)- Low antibody or linker concentration- Inactive linker- Prepare linker solution fresh in anhydrous solvent.- Increase antibody concentration or molar excess of linker.- Ensure the reaction buffer is amine-free and at the correct pH.
High Aggregation - High DAR leading to increased hydrophobicity- Unstable antibody at reaction pH- Reduce the molar excess of the linker in Step 1.- Optimize the pH and temperature of the conjugation reactions.- Include excipients that reduce aggregation.
Incomplete Payload Conjugation - Inefficient Michael addition- Oxidized thiol on the payload- Ensure the payload's thiol is reduced and active.- Increase the incubation time or molar excess of the payload.- Adjust the pH to be closer to 7.5 to increase thiolate concentration.

Conclusion

The use of 2,5-Dioxopyrrolidin-1-yl but-3-enoate provides a versatile and controlled method for the site-specific labeling of antibodies. By separating the antibody modification and payload conjugation into two distinct steps, this approach allows for greater control over the final product's composition. The resulting homogeneous antibody conjugates are ideal for a wide range of applications, from the development of next-generation antibody-drug conjugates to the creation of precise diagnostic reagents. The protocols outlined in this application note provide a solid foundation for researchers to implement this powerful technology.

References

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337. Available from: [Link]

  • Panowski, S., et al. (2014). Site-specific antibody-drug conjugates for cancer therapy. mAbs, 6(1), 34-45. Available from: [Link]

  • Wikipedia. (n.d.). Michael addition. Available from: [Link]

  • PubChem. (n.d.). 2,5-Dioxopyrrolidin-1-yl but-3-enoate. Available from: [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody-drug conjugates: the next generation of chemotherapeutics. Bioconjugate Chemistry, 26(2), 176-192. Available from: [Link]

  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. Available from: [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Wikipedia. (n.d.). Thiol-ene reaction. Available from: [Link]

  • Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: a new era of cancer therapy. European Journal of Medicinal Chemistry, 143, 139-155.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2,5-Dioxopyrrolidin-1-yl but-3-enoate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,5-Dioxopyrrolidin-1-yl but-3-enoate and other N-hydroxysuccinimide (NHS) esters. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you navigate the challenges of using these powerful bioconjugation reagents in aqueous environments, with a primary focus on preventing their rapid hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is 2,5-Dioxopyrrolidin-1-yl but-3-enoate, and why is its hydrolysis a concern?

2,5-Dioxopyrrolidin-1-yl but-3-enoate is an N-hydroxysuccinimide (NHS) ester. These compounds are widely used to covalently attach molecules to primary amines (-NH₂) found on proteins, peptides, and other biomolecules.[1][2] The reaction, known as aminolysis, forms a stable amide bond. However, in aqueous solutions, the NHS ester is also susceptible to hydrolysis, a reaction with water that cleaves the ester bond.[3][4] This hydrolysis is a significant problem because it converts the reactive NHS ester into an unreactive carboxylic acid, rendering it incapable of conjugating to your target molecule. This competing reaction directly reduces your conjugation efficiency, leading to lower yields and inconsistent results.[3]

Q2: What are the primary factors that drive the rapid hydrolysis of this NHS ester?

The rate of NHS ester hydrolysis is primarily influenced by three key factors:

  • pH: This is the most critical factor. The rate of hydrolysis increases dramatically with increasing pH due to the higher concentration of hydroxide ions (OH⁻), which are potent nucleophiles that attack the ester.[4][5]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[2][6]

  • Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris and glycine, will compete with your target molecule for the NHS ester, significantly reducing your desired conjugation efficiency.[7][8]

Q3: What is the optimal pH range to balance the desired reaction (aminolysis) with the competing hydrolysis?

The optimal pH for NHS ester reactions is a compromise. While a higher pH increases the nucleophilicity of the target primary amines (by deprotonating them from -NH₃⁺ to -NH₂), it also drastically accelerates hydrolysis.[9][10] For most applications, a pH range of 7.2 to 8.5 is recommended.[7][10][11] A pH of 8.3-8.5 is often considered optimal for many protein and peptide labeling protocols, as it provides a good balance between a high rate of aminolysis and a manageable rate of hydrolysis.[1][12]

Q4: My NHS ester is not readily soluble in my aqueous buffer. What should I do?

This is a common issue as many NHS esters have limited aqueous solubility. The standard practice is to first dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent, such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[1][13] This stock solution is then added to your aqueous reaction buffer containing the biomolecule. It is critical to use high-quality, anhydrous solvents to prevent premature hydrolysis of the NHS ester in the stock solution.[4][7] When using DMF, ensure it is an amine-free grade, as DMF can degrade into dimethylamine, which will react with the NHS ester.[1]

The Competing Reactions: Aminolysis vs. Hydrolysis

The success of your conjugation experiment hinges on favoring the aminolysis pathway over the hydrolysis pathway. The following diagram illustrates this critical competition.

G cluster_aminolysis Aminolysis Pathway (Favored at optimal pH) cluster_hydrolysis Hydrolysis Pathway (Increases with pH) NHS_Ester 2,5-Dioxopyrrolidin-1-yl but-3-enoate (Reactive) Amine Primary Amine (R-NH₂) Water Water (H₂O) (Aqueous Buffer) Conjugate Stable Amide Bond (Desired Product) Amine->Conjugate Nucleophilic Attack Hydrolyzed Inactive Carboxylic Acid (Byproduct) Water->Hydrolyzed Nucleophilic Attack NHS N-Hydroxysuccinimide (Leaving Group) Conjugate->NHS + Hydrolyzed->NHS +

Caption: Competing reactions of an NHS ester with a primary amine and water.

Quantitative Data Summary: NHS Ester Stability

The stability of NHS esters is often described by their half-life (t½), the time it takes for 50% of the ester to hydrolyze. This parameter is highly dependent on pH and temperature.

pHTemperature (°C)Approximate Half-life of NHS Ester
7.004-5 hours
7.0Room Temperature~7 hours
8.04~1 hour
8.5Room Temperature125-180 minutes
8.6410 minutes
9.0Room TemperatureMinutes

Note: These values are approximations for typical NHS esters and can vary depending on the specific molecule and buffer conditions.[5][7]

Troubleshooting Guide

Problem: Low or No Conjugation Yield
Potential Cause Explanation & Recommended Solution
Hydrolyzed NHS Ester Reagent The solid NHS ester may have been compromised by moisture during storage. Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Store under desiccated conditions at the recommended temperature. For critical applications, use a fresh vial of the reagent.
Incorrect Reaction pH The pH of your buffer is outside the optimal 7.2-8.5 range. If the pH is too low (<7), the primary amines on your biomolecule will be protonated and non-nucleophilic. If the pH is too high (>8.5), hydrolysis will dominate. Solution: Prepare your buffer carefully and verify the final pH after all components are added. For large-scale or long reactions, be aware that hydrolysis releases an acidic byproduct (N-hydroxysuccinimide), which can lower the pH.[1] Consider using a more concentrated buffer to maintain a stable pH.
Competing Nucleophiles in Buffer Your buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles that are reacting with the NHS ester. Solution: Switch to a non-amine buffer such as phosphate, bicarbonate, or borate buffer.[7][8] If your biomolecule is stored in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis before starting the conjugation.
Sub-optimal Reaction Conditions Reaction time may be too short, or concentrations of reactants may be too low, allowing hydrolysis to outcompete the bimolecular aminolysis reaction. Solution: Increase the concentration of your biomolecule if possible. You can also increase the molar excess of the NHS ester. Consider performing the reaction at 4°C to slow down hydrolysis, but be prepared to increase the reaction time.
Troubleshooting Workflow

G Start Low Conjugation Yield CheckReagent Is the NHS ester reagent fresh and properly stored? Start->CheckReagent CheckpH Is the reaction buffer pH between 7.2-8.5? CheckReagent->CheckpH Yes UseFresh Use fresh, properly handled reagent. Aliquot for future use. CheckReagent->UseFresh No CheckBuffer Is the buffer free of primary amines (e.g., Tris)? CheckpH->CheckBuffer Yes AdjustpH Adjust buffer pH to 8.3-8.5. CheckpH->AdjustpH No Optimize Further optimize concentrations and incubation time/temperature. CheckBuffer->Optimize Yes SwitchBuffer Switch to a non-amine buffer (e.g., PBS, Bicarbonate). CheckBuffer->SwitchBuffer No Success Successful Conjugation Optimize->Success UseFresh->CheckpH AdjustpH->CheckBuffer SwitchBuffer->Optimize

Caption: A logical workflow for troubleshooting low NHS ester labeling efficiency.

Experimental Protocols

Protocol 1: General Procedure for Biomolecule Conjugation

This protocol provides a general guideline. Optimization of molar excess, reaction time, and temperature may be required for your specific application.

Materials:

  • 2,5-Dioxopyrrolidin-1-yl but-3-enoate

  • Biomolecule with primary amines (e.g., protein, amino-modified oligonucleotide)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., desalting column, dialysis cassette)

Procedure:

  • Prepare the Biomolecule Solution:

    • Dissolve your biomolecule in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[12]

    • If the biomolecule is in an incompatible buffer, perform a buffer exchange into the reaction buffer.

  • Prepare the NHS Ester Stock Solution:

    • Crucially, perform this step immediately before use.

    • Allow the vial of 2,5-Dioxopyrrolidin-1-yl but-3-enoate to warm to room temperature before opening.

    • Dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[10]

  • Perform the Conjugation Reaction:

    • Add a calculated molar excess (typically 10- to 20-fold) of the NHS ester stock solution to the biomolecule solution while gently stirring or vortexing.[10] The final concentration of the organic solvent should ideally be less than 10% to avoid protein precipitation.[6]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1]

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction and hydrolyze any remaining NHS ester, add the quenching solution to a final concentration of 10-50 mM.[9]

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted NHS ester, the hydrolyzed byproduct, and N-hydroxysuccinimide by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][12]

Protocol 2: Preparation of Recommended Amine-Free Buffer

0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Dissolve 8.4 g of sodium bicarbonate (NaHCO₃) in approximately 900 mL of purified water.

  • Adjust the pH to 8.3 by carefully adding 1 M sodium hydroxide (NaOH).

  • Add purified water to bring the final volume to 1 L.

  • Filter the buffer through a 0.22 µm filter if necessary. Store at 4°C.

References

  • Glen Research. (2020). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.26. [Link]

  • ResearchGate. Comparison of reaction rates of NHS esters of mPEG with amino and.... [Link]

  • RSC Publishing. (2015). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. [Link]

  • Creative Biolabs. (2024). Troubleshooting Guides. [Link]

  • ACS Publications. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • nanoComposix. Experiment #2 - Reaction Buffer Screen. [Link]

  • ResearchGate. stability of cy3-nHs ester. (a) PBs and 70% etoH were assessed for use.... [Link]

  • ACS Publications. (2022). One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies. Bioconjugate Chemistry. [Link]

  • ResearchGate. Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. [Link]

Sources

Technical Support Center: Optimizing pH for 2,5-Dioxopyrrolidin-1-yl but-3-enoate NHS Ester Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioconjugation Technical Support Center. As drug development and biotherapeutics advance, bifunctional crosslinkers like 2,5-Dioxopyrrolidin-1-yl but-3-enoate (also known as but-3-enoic acid NHS ester) have become critical tools. This molecule features an amine-reactive N-hydroxysuccinimide (NHS) ester on one end and a terminal alkene (but-3-enoate) on the other, making it ideal for installing bioorthogonal handles for downstream thiol-ene click chemistry or cross-metathesis.

However, successfully coupling this reagent to target proteins requires precise environmental control. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to optimize your bioconjugation workflows.

The Mechanistic Causality of pH in NHS Ester Reactions

The fundamental challenge of NHS ester bioconjugation is managing a kinetic race between two competing pathways: productive aminolysis and destructive hydrolysis [1].

Primary amines on protein surfaces (such as the ε-amino group of lysine residues) typically have a pKa of ~10.5. At physiological pH (7.4), the vast majority of these amines are protonated (-NH3⁺) and nucleophilically inert. Raising the pH deprotonates the amines (-NH2), exponentially increasing their reactivity toward the NHS ester.

Conversely, the NHS ester is highly susceptible to hydrolysis by hydroxide ions (OH⁻) in the aqueous buffer. As the pH increases, the rate of hydrolysis accelerates dramatically, cleaving the reagent into inert but-3-enoic acid and free N-hydroxysuccinimide[2]. Therefore, optimizing the pH is not about finding an absolute maximum for reactivity, but rather finding the precise thermodynamic "sweet spot" where aminolysis outpaces hydrolysis[3].

MechanisticPathway Start 2,5-Dioxopyrrolidin-1-yl but-3-enoate + Protein-NH2 LowPH Low pH (< 7.0) Amine Protonation Start->LowPH OptPH Optimal pH (7.2 - 8.5) Reactive Amine Start->OptPH HighPH High pH (> 8.5) Rapid Hydrolysis Start->HighPH Protonated Unreactive State (Protein-NH3+) LowPH->Protonated Slower reaction Amide Stable Amide Bond (Productive Conjugation) OptPH->Amide Dominant pathway Hydrolyzed But-3-enoic Acid + NHS (Destructive Cleavage) OptPH->Hydrolyzed Competing pathway HighPH->Hydrolyzed Half-life < 10 min

Fig 1: pH-dependent competition between productive amidation and destructive hydrolysis.

Troubleshooting Guides & FAQs

Q1: What is the optimal pH for coupling 2,5-Dioxopyrrolidin-1-yl but-3-enoate to my target protein? A1: The broadly recommended range is pH 7.2 to 8.5 [1]. For robust, highly concentrated proteins (>2 mg/mL), a pH of 8.0 to 8.3 is optimal because it maximizes amine reactivity, allowing the conjugation to finish before significant hydrolysis occurs[3]. For dilute or fragile proteins that require longer incubation times, a lower pH of 7.2 to 7.5 is safer, as it extends the half-life of the NHS ester[2].

Q2: My conjugation efficiency is extremely low, even at pH 8.0. Could my buffer be the issue? A2: Yes. If you are using Tris or Glycine buffers, their primary amines will aggressively compete with your target protein, consuming the 2,5-Dioxopyrrolidin-1-yl but-3-enoate[1]. Additionally, check your buffer concentration. Hydrolysis of the NHS ester releases acidic byproducts. In weakly buffered solutions, this causes the pH to drop mid-reaction, halting conjugation[3]. Ensure your buffer concentration is at least 50–100 mM.

Q3: How do I manage the rapid hydrolysis of the NHS ester at alkaline pH? A3: If you must operate at the higher end of the pH spectrum (e.g., pH 8.5), you can mitigate hydrolysis by lowering the reaction temperature to 4°C. While the half-life of an NHS ester is roughly 1 hour at pH 8.0 at room temperature, it drops to just 10 minutes at pH 8.6 at 4°C[1][4]. Always add the NHS ester to the aqueous protein solution immediately before mixing; never let the reagent sit in an aqueous buffer.

Q4: Are there any specific pH considerations for the terminal alkene (but-3-enoate) moiety? A4: The terminal alkene is generally inert to standard aqueous bioconjugation conditions. However, prolonged exposure to extreme alkaline environments (pH > 9.0) should be strictly avoided. Strong bases can theoretically promote the isomerization of the terminal double bond (but-3-enoate) into a conjugated internal double bond (but-2-enoate), which would drastically reduce its reactivity in downstream bioorthogonal applications like thiol-ene click chemistry. Sticking to the ≤ pH 8.5 rule protects both the NHS ester and the alkene.

Quantitative Data & Buffer Selection

Table 1: Kinetics of NHS Ester Hydrolysis

Understanding the half-life of your reagent is critical for timing your experiments.

pHTemperatureApproximate Half-LifePractical Implication
7.0 0°C - 4°C4 - 5 hoursIdeal for slow reactions or fragile proteins[1].
7.0 25°C~1 hourStandard baseline; slow coupling, slow hydrolysis[4].
8.0 25°C~1 hourExcellent balance of amine reactivity and stability[4].
8.6 4°C10 minutesRapid hydrolysis; requires immediate mixing and high protein conc[1].
Table 2: Buffer Compatibility Matrix
Buffer TypeRecommended?Mechanistic Reason
Sodium Bicarbonate Yes Excellent buffering capacity at pH 8.0-8.5; non-interfering[3].
PBS (Phosphate) Yes Non-nucleophilic, maintains pH 7.2-7.5 effectively[1].
HEPES / Borate Yes Non-amine buffers, good buffering capacity in target range[1].
Tris / Glycine No (for coupling)Contains primary amines; will instantly quench the reaction[1].
MES No (for coupling)Buffers at acidic pH (4.7-6.0), leaving target amines protonated[4].

Standard Operating Procedure (SOP): Terminal Alkene Functionalization

This protocol establishes a self-validating system for attaching 2,5-Dioxopyrrolidin-1-yl but-3-enoate to a target protein.

Step 1: Protein Preparation & Buffer Exchange

  • Exchange the target protein into 100 mM Sodium Bicarbonate buffer, pH 8.3[3].

  • Causality: A high buffer concentration (100 mM) prevents the pH from dropping when the NHS ester hydrolyzes and releases acidic byproducts[3].

  • Validation Checkpoint: Measure protein concentration via A280. Ensure the concentration is between 1–10 mg/mL to kinetically favor aminolysis over hydrolysis[3].

Step 2: Reagent Preparation

  • Equilibrate the sealed vial of 2,5-Dioxopyrrolidin-1-yl but-3-enoate to room temperature before opening to prevent atmospheric condensation.

  • Dissolve the reagent in anhydrous, amine-free DMF or DMSO to a stock concentration of 10 mM[3].

  • Causality: Water in the solvent will rapidly hydrolyze the NHS ester. DMF degradation produces dimethylamine, which will consume the reagent; hence, high-quality anhydrous solvent is critical[3].

Step 3: Conjugation Reaction

  • Add a 10- to 20-fold molar excess of the NHS ester to the protein solution. Ensure the final organic solvent concentration remains below 10% (v/v) to prevent protein denaturation.

  • Incubate for 1-2 hours at room temperature or 4 hours at 4°C[2].

  • Validation Checkpoint: Check the pH of a dummy reaction (buffer + reagent without protein). If the pH drops below 7.5, your buffering capacity is insufficient and must be increased.

Step 4: Quenching

  • Add Tris-HCl (pH 8.0) or Glycine to a final concentration of 50 mM[1].

  • Incubate for 15 minutes.

  • Causality: The primary amines in Tris/Glycine rapidly react with any unreacted NHS ester, stopping the reaction and preventing unwanted cross-linking during purification[1].

Step 5: Purification & Downstream Validation

  • Remove quenched byproducts (NHS, but-3-enoic acid, Tris-adducts) using a size-exclusion desalting column equilibrated in PBS.

  • Validation Checkpoint: Confirm alkene functionalization via intact mass spectrometry (looking for a +68.06 Da mass shift per but-3-enoyl addition) or by performing a test thiol-ene click reaction with a fluorescent thiol probe.

ProtocolWorkflow Step1 1. Buffer Exchange (pH 8.0 Bicarbonate) Step3 3. Conjugation (1-2h at RT) Step1->Step3 Step2 2. Reagent Prep (Anhydrous DMSO) Step2->Step3 Step4 4. Quenching (50mM Tris, pH 8.0) Step3->Step4 Step5 5. Purification (Desalting Column) Step4->Step5

Fig 2: Self-validating bioconjugation workflow for terminal alkene functionalization.

Sources

How to remove unreacted 2,5-Dioxopyrrolidin-1-yl but-3-enoate from protein samples

Author: BenchChem Technical Support Team. Date: April 2026

Topic: How to remove unreacted 2,5-Dioxopyrrolidin-1-yl but-3-enoate from protein samples.

Introduction

2,5-Dioxopyrrolidin-1-yl but-3-enoate is an amine-reactive compound featuring an N-hydroxysuccinimide (NHS) ester. NHS esters are widely used to covalently attach molecules to proteins by reacting with primary amines, such as the side chain of lysine residues, to form stable amide bonds.[1] While this reaction is efficient, it is common practice to use a molar excess of the NHS ester to ensure complete labeling of the target protein. Consequently, a critical post-reaction step is the removal of the unreacted, excess 2,5-Dioxopyrrolidin-1-yl but-3-enoate and its hydrolysis byproducts. Failure to do so can lead to non-specific modifications of other molecules in downstream applications, assay interference, and inaccurate characterization of the conjugate.

This guide provides a comprehensive overview of troubleshooting and methodologies for the efficient removal of this small molecule from your protein sample, ensuring the integrity and purity of your final conjugate.

Troubleshooting and Initial Steps

Before proceeding to purification, it is crucial to stop the reaction to prevent further modification of your protein or other components in your sample. This is achieved by quenching the unreacted NHS ester.

Q1: My downstream assay (e.g., ELISA, cell-based assay) is showing high background or inconsistent results after protein modification. Could unreacted 2,5-Dioxopyrrolidin-1-yl but-3-enoate be the cause?

A1: Yes, this is a very likely cause. Unreacted NHS esters can modify other proteins or primary amine-containing molecules in your downstream assay, leading to non-specific signals and unreliable data. It is essential to quench the reaction and purify your labeled protein.[2]

Q2: How do I quench the NHS ester reaction before purification?

A2: To stop the reaction, you should add a small molecule containing a primary amine. This will consume any remaining reactive NHS ester.[2][3]

  • Recommended Quenching Agents: Tris or glycine.

  • Procedure: Add a final concentration of 20-50 mM of the quenching agent from a stock solution (e.g., 1 M Tris, pH 8.0).

  • Incubation: Allow the quenching reaction to proceed for at least 15-30 minutes at room temperature.[3]

Q3: The NHS ester reaction is pH-sensitive. What is the optimal pH, and how does it affect the quenching and purification?

A3: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[1][4] However, the rate of hydrolysis, the primary side reaction where the NHS ester reacts with water, also increases with pH.[1][4][5] At pH 8.6, the half-life of an NHS ester can be as short as 10 minutes.[1][5] It is crucial to maintain the recommended pH during the labeling reaction. The quenching step is also performed at a similar pH to ensure the primary amines of the quenching agent are reactive. The subsequent purification steps should be performed in a buffer that is optimal for your protein's stability.

Recommended Removal Protocols

Once the reaction is quenched, the unreacted 2,5-Dioxopyrrolidin-1-yl but-3-enoate, its hydrolyzed byproducts, and the quenching agent can be removed using several methods based on size separation. The methods below are the most common and effective.

Method 1: Size-Exclusion Chromatography (SEC) / Desalting

Size-exclusion chromatography, also known as gel filtration, separates molecules based on their size.[6][7][8] Larger molecules (your protein) pass through the column more quickly, while smaller molecules (the unreacted compound) are temporarily trapped in the porous beads of the chromatography resin and elute later.[9] This method is rapid and highly effective.[3]

Experimental Protocol: Desalting Spin Column
  • Column Selection: Choose a desalting column with a molecular weight cut-off (MWCO) appropriate for your protein (e.g., 5-10 kDa is suitable for most proteins).[10]

  • Equilibration: Equilibrate the column with your desired final buffer according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer and then adding your buffer and centrifuging again.

  • Sample Loading: Apply your quenched reaction mixture to the top of the resin bed.

  • Elution: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The eluate will contain your purified protein, while the small molecules will be retained in the resin.

SEC_Workflow cluster_prep Preparation cluster_process Process cluster_output Output P1 Select Desalting Column (e.g., 5-10 kDa MWCO) P2 Equilibrate Column with Final Buffer P1->P2 Next S1 Load Quenched Reaction Mixture P2->S1 Ready S2 Centrifuge Column S1->S2 Load O1 Collect Purified Protein S2->O1 Elution O2 Discard Column (with small molecules) S2->O2 Retention

Figure 1. Workflow for removing small molecules using a desalting spin column.
Method 2: Ultrafiltration and Diafiltration (UF/DF)

Ultrafiltration uses a semi-permeable membrane to separate molecules based on size, typically with the application of pressure.[11][12] It can be used to concentrate the protein sample while removing small molecules. Diafiltration is a technique that washes out the small molecules by repeatedly adding fresh buffer to the sample and filtering.[13]

Experimental Protocol: Centrifugal Ultrafiltration
  • Device Selection: Choose a centrifugal filter unit with a MWCO that is significantly smaller than your protein's molecular weight (a 3-6x smaller MWCO is a good rule of thumb).[13]

  • Sample Loading: Add your quenched reaction mixture to the filter unit.

  • Concentration (Optional): Centrifuge the unit according to the manufacturer's instructions to concentrate the sample to a smaller volume. The small molecules will pass through the membrane into the filtrate.

  • Diafiltration: Add your desired final buffer to the concentrated sample in the filter unit, bringing it back to the original volume.

  • Repeat: Repeat the centrifugation and buffer addition steps 3-5 times. Each cycle will further reduce the concentration of the small molecules.

  • Sample Recovery: After the final centrifugation step, recover your purified protein in the desired final buffer from the filter unit.

UFDF_Workflow Start Quenched Reaction Mixture SelectDevice Select UF Device (3-6x smaller MWCO) Start->SelectDevice LoadSample Load Sample into Device SelectDevice->LoadSample Centrifuge1 Centrifuge to Concentrate LoadSample->Centrifuge1 AddBuffer Add Fresh Buffer (Diafiltration) Centrifuge1->AddBuffer Concentrated Discard Discard Filtrate Centrifuge1->Discard RepeatCheck Repeat 3-5x? AddBuffer->RepeatCheck RepeatCheck->Centrifuge1 Yes Recover Recover Purified Protein RepeatCheck->Recover No

Figure 2. Workflow for protein purification using ultrafiltration and diafiltration.
Method 3: Dialysis

Dialysis is a classic technique that involves placing the protein sample in a semi-permeable membrane bag or cassette and immersing it in a large volume of buffer.[14][15] Small molecules diffuse out of the bag down their concentration gradient, while the larger protein is retained.[16]

Experimental Protocol: Dialysis Tubing/Cassette
  • Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 10 kDa) and prepare it according to the manufacturer's instructions. This may involve rinsing with water.[17]

  • Sample Loading: Load your quenched protein sample into the dialysis tubing or cassette, and seal it securely.

  • Dialysis: Immerse the sealed sample in a large volume of the desired buffer (e.g., 100-1000 times the sample volume) at 4°C with gentle stirring.[15][18]

  • Buffer Changes: Allow dialysis to proceed for several hours (e.g., 2-4 hours), then change the buffer.[18][19] Repeat the buffer change at least two more times. An overnight dialysis step after the initial changes is common.[19]

  • Sample Recovery: Carefully remove the sample from the dialysis tubing or cassette.

Dialysis_Workflow Start Quenched Reaction Mixture PrepMembrane Prepare Dialysis Membrane (e.g., 10 kDa MWCO) Start->PrepMembrane LoadSample Load and Seal Sample in Membrane PrepMembrane->LoadSample Immerse Immerse in Large Volume of Buffer (4°C with stirring) LoadSample->Immerse Dialyze1 Dialyze for 2-4 hours Immerse->Dialyze1 ChangeBuffer Change Dialysis Buffer Dialyze1->ChangeBuffer Dialyze2 Dialyze Overnight ChangeBuffer->Dialyze2 Repeat 2-3x Recover Recover Purified Protein Dialyze2->Recover

Figure 3. General workflow for removing small molecules by dialysis.

Method Comparison

FeatureSize-Exclusion / DesaltingUltrafiltration / DiafiltrationDialysis
Speed Very Fast (minutes)[20]Fast (30-60 minutes)Slow (hours to overnight)[20]
Sample Dilution MinimalCan concentrate the sampleSome dilution is possible[17]
Buffer Usage Low[20]Low to MediumHigh[20]
Scalability Excellent for small volumes; can be scaled up with chromatography systemsExcellent for a wide range of volumesGood for a wide range of volumes
Hands-on Time LowLow to MediumLow, but requires multiple steps
Protein Recovery HighHigh, but potential for membrane adsorptionHigh, but potential for membrane adsorption

Frequently Asked Questions (FAQs)

Q: Can I use protein precipitation to remove the unreacted NHS ester? A: While protein precipitation (e.g., with acetone, ethanol, or trichloroacetic acid) can separate proteins from small molecules, it can also cause irreversible denaturation and aggregation of the protein.[21][22][23][24] This method is generally not recommended unless your protein is known to be robust and can be easily resolubilized without loss of function. The methods described above (SEC, UF/DF, Dialysis) are much gentler and preserve the protein's native structure.[8]

Q: How can I verify that the unreacted 2,5-Dioxopyrrolidin-1-yl but-3-enoate has been removed? A: While direct measurement of the small molecule is complex, you can infer its removal by analyzing the purity of your protein. Running your purified protein sample on an SDS-PAGE gel will show the protein band but not the small molecule. More advanced techniques like HPLC or mass spectrometry could also be used to confirm the absence of the small molecule if required for your application. The N-hydroxysuccinimide byproduct of the reaction absorbs light around 260-280 nm, so monitoring the absorbance of the filtrate or later fractions from SEC can indicate its removal.[1]

Q: Will these purification methods remove the label that has successfully conjugated to my protein? A: No. The label is attached to the protein via a stable, covalent amide bond. The purification methods described here are non-denaturing and separate molecules based on physical properties like size. They will not break the covalent bond between your protein and the attached molecule.

Q: What if my protein is very sensitive and I'm concerned about loss of activity? A: For highly sensitive proteins, size-exclusion chromatography (desalting) is often the gentlest and fastest method.[25] It involves minimal hands-on time and exposes the protein to the column matrix for only a short period. Always use buffers and temperatures that are known to maintain your protein's stability and activity throughout the process.

References
  • Unchained Labs. (n.d.). Ultrafiltration and Diafiltration (UF/DF). Retrieved from [Link]

  • Protein Expression and Purification Core Facility. (n.d.). Size Exclusion Chromatography. Retrieved from [Link]

  • Pall Corporation. (2003, May 1). Diafiltration for Desalting or Buffer Exchange. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How Do Size Exclusion Columns Work in Protein Purification?. Retrieved from [Link]

  • Wikipedia. (n.d.). Desalting and buffer exchange. Retrieved from [Link]

  • PendoTECH. (n.d.). Optimizing Ultrafiltration and Diafiltration Process. Retrieved from [Link]

  • Sartorius. (n.d.). Diafiltration for Rapid Buffer Exchange. Retrieved from [Link]

  • PMC. (2024, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dioxopyrrolidin-1-yl but-3-enoate. Retrieved from [Link]

  • YouTube. (2020, November 28). Protein purification - Dialysis, Principle, Procedure and Factors affecting dialysis. Retrieved from [Link]

  • Cytiva. (2024, August 12). Fundamentals of size exclusion chromatography. Retrieved from [Link]

  • ResearchGate. (2021, May 5). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Retrieved from [Link]

  • PMC. (n.d.). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Retrieved from [Link]

  • Current Protocols in Protein Science. (n.d.). Dialysis. Retrieved from [Link]

  • G-Biosciences. (2014, May 28). Protein Dialysis in Protein Research: Understanding the Basics. Retrieved from [Link]

  • Wikipedia. (n.d.). Protein precipitation. Retrieved from [Link]

  • Bio-Rad. (n.d.). Protein Extraction and Cleanup. Retrieved from [Link]

  • iGEM. (n.d.). Protein dialysis protocol. Retrieved from [Link]

  • University of Oxford. (2025, March 13). Addressing NHS chemistry: efficient quenching of excess TMT reagent and reversing TMT overlabeling in proteomic samples by methylamine. Retrieved from [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]

Sources

Minimizing off-target reactions in 2,5-Dioxopyrrolidin-1-yl but-3-enoate labeling

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,5-Dioxopyrrolidin-1-yl but-3-enoate Labeling

Welcome to the technical support guide for 2,5-Dioxopyrrolidin-1-yl but-3-enoate, a versatile N-hydroxysuccinimide (NHS) ester reagent for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of labeling reactions and minimize off-target modifications. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of 2,5-Dioxopyrrolidin-1-yl but-3-enoate?

This reagent is an amine-reactive NHS ester. Its primary targets are the primary amines (-NH₂) found in biomolecules.[1][2] In proteins, these include the N-terminal α-amino group of the polypeptide chain and the ε-amino group of lysine (Lys, K) residues.[1][2] The reaction forms a stable amide bond, covalently attaching the but-3-enoate moiety to your molecule of interest.[1][3]

Q2: Why is the reaction pH so critical for successful labeling?

The pH of the reaction buffer is the most critical factor influencing the specificity and efficiency of the labeling reaction.[2][4][5] It represents a balance between two competing processes:

  • Amine Reactivity: For a primary amine to react, it must be in its deprotonated, nucleophilic state (-NH₂). At acidic pH (below 7), these amines are predominantly protonated (-NH₃⁺) and thus unreactive.[1][6]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis by water, a reaction that becomes significantly faster at higher pH.[1][5][6][7] This hydrolysis renders the reagent inactive.[6][7]

The optimal pH range for most NHS ester conjugations is typically between 7.2 and 8.5 .[6][7][8][9] A pH of 8.3-8.5 is often cited as optimal for many applications.[4][10][11][12]

Q3: What storage conditions are recommended for 2,5-Dioxopyrrolidin-1-yl but-3-enoate?

To maintain its reactivity, 2,5-Dioxopyrrolidin-1-yl but-3-enoate should be stored under inert atmosphere, in a dark place, and in a freezer at -20°C.[13][14][15] It is crucial to keep the reagent dry, as it is moisture-sensitive.[16] Before opening, always allow the vial to warm to room temperature to prevent condensation.[17]

Q4: How should I prepare the stock solution of the labeling reagent?

Since many NHS esters have limited solubility in aqueous buffers, they are typically first dissolved in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][3][4][9][10][18] This stock solution should be prepared immediately before use.[1][3][19] If using DMF, ensure it is of high quality and free from dimethylamine, which can react with the NHS ester.[4][12]

Troubleshooting Guide

Problem 1: Low Labeling Efficiency

Low or no labeling is a common issue. The following flowchart and detailed explanations will help you diagnose the problem.

G start Low Labeling Efficiency suboptimal_ph Suboptimal pH? start->suboptimal_ph inactive_reagent Inactive Reagent? suboptimal_ph->inactive_reagent No check_ph Verify buffer pH is 7.2-8.5 using a calibrated meter. suboptimal_ph->check_ph Yes buffer_incompatibility Buffer Incompatibility? inactive_reagent->buffer_incompatibility No test_reagent Test reagent activity. Use fresh, properly stored reagent. inactive_reagent->test_reagent Yes insufficient_reagent Insufficient Reagent? buffer_incompatibility->insufficient_reagent No change_buffer Use amine-free buffers (e.g., PBS, Borate, Bicarbonate). buffer_incompatibility->change_buffer Yes inaccessible_amines Inaccessible Amines? insufficient_reagent->inaccessible_amines No optimize_ratio Increase molar excess of 2,5-Dioxopyrrolidin-1-yl but-3-enoate. insufficient_reagent->optimize_ratio Yes low_protein_conc Low Protein Concentration? inaccessible_amines->low_protein_conc No assess_structure Assess protein structure for accessible primary amines. inaccessible_amines->assess_structure Yes end_point Consult further resources or contact technical support. low_protein_conc->end_point No concentrate_protein Increase protein concentration (ideally >1-2 mg/mL). low_protein_conc->concentrate_protein Yes

Caption: Troubleshooting workflow for low labeling efficiency.

  • Causality: Incompatible Buffer Composition. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, drastically reducing labeling efficiency.[8][9][11][16][19][20][21]

    • Solution: Always use amine-free buffers. Recommended buffers include phosphate-buffered saline (PBS), borate, or bicarbonate buffers within the optimal pH range.[2][4][9][11][19][21]

  • Causality: Inactive Reagent due to Hydrolysis. As previously mentioned, NHS esters are moisture-sensitive. Improper storage or preparing stock solutions too far in advance can lead to hydrolysis and inactivation.[7][16] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[5][9]

    • Solution: Use a fresh vial of 2,5-Dioxopyrrolidin-1-yl but-3-enoate and prepare the stock solution in anhydrous DMSO or DMF immediately before starting the reaction.[1][3][19] You can test the reactivity of your NHS ester by monitoring the release of NHS at 260 nm upon hydrolysis with a base like NaOH.[17][19]

  • Causality: Low Reactant Concentration. The labeling reaction is a bimolecular reaction. Low concentrations of either the protein or the NHS ester can slow the desired reaction, allowing the competing hydrolysis reaction to dominate.[8]

    • Solution: Increase the concentration of your protein, ideally to 1-10 mg/mL.[3][4][21] You may also need to empirically determine the optimal molar excess of the NHS ester, with starting recommendations often ranging from a 10- to 50-fold molar excess.[3]

Problem 2: Protein Aggregation or Loss of Function
  • Causality: Over-labeling. Excessive modification of lysine residues can alter the protein's net charge, isoelectric point (pI), and solubility, leading to precipitation.[16] Furthermore, if key lysine residues within the active site or a binding interface are modified, it can lead to a loss of biological function.[5][21]

    • Solution: Reduce the molar excess of the 2,5-Dioxopyrrolidin-1-yl but-3-enoate in the reaction. Perform a titration experiment to find the optimal ratio that provides sufficient labeling without causing aggregation or loss of function.

  • Causality: Off-Target Reactions. While highly selective for primary amines, NHS esters can react with other nucleophilic residues, especially at higher pH or with prolonged incubation times.[5][7] These include:

    • Tyrosine, Serine, and Threonine: The hydroxyl groups on these residues can be acylated, particularly at higher pH.[5][7][22][23]

    • Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and can react to form a less stable thioester.[5][7][23]

    • Histidine: The imidazole ring can also be acylated.[5]

    • Solution: Carefully control the pH to stay within the 7.2-8.5 range.[7] Avoid excessively high molar ratios of the labeling reagent and consider shorter reaction times.

G cluster_0 Primary Reaction Pathway cluster_1 Off-Target & Competing Reactions Protein_NH2 Protein-NH2 (Lysine, N-terminus) Labeled_Protein Protein-NH-CO-(CH2)2-CH=CH2 (Stable Amide Bond) Protein_NH2->Labeled_Protein + NHS_Ester 2,5-Dioxopyrrolidin-1-yl but-3-enoate NHS_Ester->Labeled_Protein NHS N-Hydroxysuccinimide Labeled_Protein->NHS + Protein_OH Protein-OH (Tyr, Ser, Thr) Unstable_Ester Unstable O-acyl Isopeptide Bond Protein_OH->Unstable_Ester + Protein_SH Protein-SH (Cysteine) Unstable_Thioester Unstable Thioester Bond Protein_SH->Unstable_Thioester + H2O H2O (Hydrolysis) Inactive_Acid Inactive Carboxylic Acid H2O->Inactive_Acid + NHS_Ester2 2,5-Dioxopyrrolidin-1-yl but-3-enoate NHS_Ester2->Unstable_Ester NHS_Ester2->Unstable_Thioester NHS_Ester2->Inactive_Acid

Caption: Primary vs. Off-Target Reactions of NHS Esters.

Problem 3: High Background Signal in Downstream Assays
  • Causality: Incomplete Removal of Unreacted Reagent. Excess, unreacted 2,5-Dioxopyrrolidin-1-yl but-3-enoate and its hydrolysis by-product can interfere with downstream applications, causing non-specific binding or high background signals.[7][19]

    • Solution 1: Quenching. After the desired incubation time, stop the reaction by adding a quenching reagent that contains a primary amine.[7] Common choices include Tris, glycine, or hydroxylamine at a final concentration of 20-100 mM.[7][19][20][24] Incubate for an additional 15-30 minutes.[19]

    • Solution 2: Purification. It is critical to remove the quenched reagent and the NHS by-product. The most common method for macromolecules is size-exclusion chromatography (e.g., a desalting column).[4][7][19] Dialysis is also an effective method.[7]

Experimental Protocols

Protocol 1: General Protein Labeling

This protocol provides a starting point for labeling a protein with 2,5-Dioxopyrrolidin-1-yl but-3-enoate.

  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5; or 0.1 M sodium bicarbonate, pH 8.3).[2][4] Ensure the protein to be labeled is also in this buffer, at a concentration of 1-10 mg/mL.[3]

  • Reagent Preparation: Immediately before use, dissolve the 2,5-Dioxopyrrolidin-1-yl but-3-enoate in anhydrous DMSO to a stock concentration of 10-100 mM.[1][3]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[1] The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[8][9] Longer incubation at lower temperatures can help minimize hydrolysis.[8]

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester.[7][19] Incubate for 15-30 minutes at room temperature.[19]

  • Purification: Remove excess reagent and by-products using a desalting column or dialysis against a suitable storage buffer.[7][19]

Protocol 2: Quality Control - Assessing Degree of Labeling (DOL)

For many applications, it is important to quantify the average number of labels per protein.[8] If the attached but-3-enoate moiety is subsequently reacted with a chromophore, the DOL can be determined spectrophotometrically.

  • Measure Absorbance: After purification, measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum (λ_max) of the attached label.[8]

  • Calculate Concentrations:

    • Calculate the protein concentration using the Beer-Lambert law (A = εcl) and a correction factor for the dye's absorbance at 280 nm.

      • Protein Conc. (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

    • Calculate the label concentration.

      • Label Conc. (M) = A_max / ε_label

  • Calculate DOL:

    • DOL = Label Concentration / Protein Concentration

Note: ε_protein is the molar extinction coefficient of the protein at 280 nm. ε_label is the molar extinction coefficient of the label at its λ_max. CF₂₈₀ is the correction factor (A₂₈₀ / A_max) for the label.

Key Parameter Summary

ParameterRecommended Range/ValueRationale & Key Considerations
Reaction pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine deprotonation for nucleophilic attack with minimizing NHS ester hydrolysis.[1][4][6][7][12]
Buffer System Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines (e.g., Tris, Glycine) which compete with the target.[2][9][19][21]
Reaction Temperature 4°C to Room TemperatureLower temperatures reduce hydrolysis rate but may require longer incubation times.[8][9]
Incubation Time 0.5 - 4 hours (or overnight at 4°C)Dependent on temperature, pH, and reactant concentrations.[8][9]
Protein Concentration 1 - 10 mg/mLHigher concentrations favor the desired bimolecular reaction over hydrolysis.[3][4][8]
Reagent Solvent Anhydrous DMSO or DMFSolubilizes the water-insoluble NHS ester for addition to the aqueous reaction. Must be anhydrous.[1][3][4][18]

References

  • Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. PMC. [Link]

  • Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Quantitative Mapping of NHS Ester–Protein Reactivity Using Native Top-Down Mass Spectrometry. ACS Publications. [Link]

  • Quantitative Mapping of NHS Ester-Protein Reactivity Using Native Top-Down Mass Spectrometry. PubMed. [Link]

  • Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC. [Link]

  • Protein Quantitation Using Ru-NHS Ester Tagging and Isotope Dilution High-Pressure Liquid Chromatography–Inductively Coupled Plasma Mass Spectrometry Determination. ACS Publications. [Link]

  • Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. ResearchGate. [Link]

  • Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. folia.unifr.ch. [Link]

  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC. [Link]

  • Side reactions of N-hydroxysuccinimide esters with nucleophiles. chemistry.stackexchange.com. [Link]

  • Thio-NHS esters are non-innocent protein acylating reagents. PMC. [Link]

  • Removal of NHS-labelling By-products in Proteomic Samples. bioRxiv. [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. gbiosciences.com. [Link]

  • 2,5-Dioxopyrrolidin-1-yl but-3-enoate. PubChem. [Link]

  • 2,5-Dioxopyrrolidin-1-yl 3-methylbut-2-enoate. PubChem. [Link]

Sources

Technical Support Center: Optimizing Molar Excess of 2,5-Dioxopyrrolidin-1-yl but-3-enoate for High Yield Conjugation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of conjugation reactions involving 2,5-Dioxopyrrolidin-1-yl but-3-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to maximize your reaction yields and achieve consistent, high-quality results.

Introduction: The Chemistry of Amine-Reactive Crosslinkers

2,5-Dioxopyrrolidin-1-yl but-3-enoate is an N-hydroxysuccinimide (NHS) ester, a class of reagents widely employed for the covalent modification of biomolecules.[1] These compounds are highly valued for their ability to react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2][3] This reaction, known as aminolysis, is a cornerstone of bioconjugation chemistry.

However, the high reactivity of NHS esters also makes them susceptible to competing reactions, primarily hydrolysis, where water molecules attack the ester, rendering it inactive.[1][4] The efficiency of the desired conjugation is therefore a race between aminolysis and hydrolysis. This guide will provide the expertise to tip the scales in favor of high-yield conjugation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions based on established scientific principles.

Issue 1: Low Conjugation Yield

Probable Cause 1: Suboptimal Molar Excess of the NHS Ester

  • Explanation: An insufficient molar excess of the 2,5-Dioxopyrrolidin-1-yl but-3-enoate may lead to incomplete labeling of the target molecule. Conversely, an extremely high excess can lead to undesirable side reactions and difficulties in purification.[5] The optimal molar ratio is empirically determined but typically ranges from a 10- to 20-fold molar excess of the NHS ester to the amine-containing molecule.[6]

  • Solution:

    • Titration Experiment: Perform a series of small-scale reactions with varying molar excess ratios (e.g., 5:1, 10:1, 20:1, 50:1) of the NHS ester to your target molecule.

    • Analysis: Analyze the degree of labeling (DOL) for each reaction using an appropriate method (e.g., spectrophotometry, mass spectrometry) to determine the optimal ratio for your specific application.

    • Concentration: Increasing the concentration of both reactants can favor the desired bimolecular aminolysis reaction over the unimolecular hydrolysis.[3][4]

Probable Cause 2: Hydrolysis of the NHS Ester

  • Explanation: The NHS ester is highly susceptible to hydrolysis, especially at alkaline pH.[1][4] The half-life of NHS esters can decrease from hours at pH 7 to mere minutes at pH 8.6.[2]

  • Solution:

    • pH Control: Maintain the reaction pH in the optimal range of 7.2-8.5.[2][4] A common starting point is a phosphate, carbonate-bicarbonate, HEPES, or borate buffer at pH 8.3-8.5.[4][7]

    • Fresh Reagents: Always prepare the NHS ester solution immediately before use to minimize hydrolysis.[4]

    • Temperature: Perform the reaction at room temperature or 4°C. Lower temperatures can help to minimize the rate of hydrolysis.[4]

    • Co-solvent Use: If the NHS ester has poor aqueous solubility, dissolve it in a minimal amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture.[1][4] Ensure the final concentration of the organic solvent is low (typically 0.5-10%).[4]

Probable Cause 3: Presence of Competing Nucleophiles

  • Explanation: Buffers or other additives containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the NHS ester.[4][8]

  • Solution:

    • Buffer Exchange: If your sample is in an incompatible buffer, perform a buffer exchange into a non-amine-containing buffer such as PBS, MES, or HEPES prior to the reaction.[4][8]

Issue 2: Poor Reproducibility

Probable Cause 1: Inconsistent Reagent Quality

  • Explanation: 2,5-Dioxopyrrolidin-1-yl but-3-enoate is sensitive to moisture and can degrade over time if not stored properly.[9][10]

  • Solution:

    • Proper Storage: Store the NHS ester in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[11][12][13][14] Once opened, use it as quickly as possible.

    • Quality Check: If you suspect reagent degradation, you can perform a small-scale test reaction with a model amine to check its reactivity.

Probable Cause 2: Variability in Reaction Conditions

  • Explanation: Minor variations in pH, temperature, or reaction time can significantly impact the outcome of the conjugation.

  • Solution:

    • Standardized Protocols: Adhere strictly to a well-defined and validated protocol for all experiments.

    • Accurate Measurements: Use calibrated equipment for all measurements, especially for pH and temperature.

Issue 3: Loss of Biological Activity of the Conjugate

Probable Cause 1: Modification of Critical Residues

  • Explanation: The NHS ester may react with primary amines located in the active site or other functionally important regions of a protein, leading to a loss of activity.

  • Solution:

    • Site-Directed Mutagenesis: If the location of the critical amine is known, consider using site-directed mutagenesis to replace it with a non-reactive amino acid.

    • Alternative Chemistries: Explore other conjugation chemistries that target different functional groups, such as sulfhydryl groups on cysteine residues.

Probable Cause 2: Over-labeling

  • Explanation: A high degree of labeling can lead to protein aggregation or denaturation.

  • Solution:

    • Optimize Molar Excess: Reduce the molar excess of the NHS ester to achieve a lower degree of labeling.

    • Reaction Time: Shorten the incubation time to limit the extent of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester conjugation reactions?

The optimal pH for NHS ester reactions is a compromise between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the rate of NHS ester hydrolysis.[6] The generally accepted optimal pH range is 8.3 to 8.5.[6][7][15] Some protocols suggest a broader range of 7.2 to 9.[6]

Q2: Can NHS esters react with other amino acids besides lysine?

While NHS esters are highly selective for primary amines, side reactions can occur with other nucleophilic amino acid side chains, particularly under non-optimal conditions.[2][4][16] These include:

  • Tyrosine (Tyr): The phenolic hydroxyl group can be acylated.[2]

  • Serine (Ser) & Threonine (Thr): The aliphatic hydroxyl groups can react.[2][16]

  • Cysteine (Cys): The sulfhydryl group is a potent nucleophile that can form a thioester.[2]

  • Histidine (His): The imidazole ring can be acylated.[2]

Q3: How should I store my 2,5-Dioxopyrrolidin-1-yl but-3-enoate?

To prevent hydrolysis and degradation, 2,5-Dioxopyrrolidin-1-yl but-3-enoate should be stored in a cool, dry, and dark place, under an inert atmosphere.[11][12][13][14] A freezer at -20°C is recommended.[12][13][14][17]

Q4: How do I quench an NHS ester reaction?

To stop the reaction, you can add a buffer containing a primary amine, such as Tris or glycine, to a final concentration that is in excess of the remaining NHS ester.[4] This will consume any unreacted NHS ester and prevent further modification of your target molecule.

Q5: What are the best methods for purifying the final conjugate?

The choice of purification method depends on the size and properties of the conjugate. Common methods include:

  • Dialysis: Suitable for large molecules like proteins (>20 kDa).[11]

  • Size Exclusion Chromatography (Gel Filtration): Effective for separating the conjugate from smaller, unreacted molecules.[7][15]

  • Reverse-Phase HPLC: Can be used for smaller molecules and peptides, but care must be taken to avoid hydrolysis of the NHS ester on the column.[18][19]

  • Precipitation: Ethanol or acetone precipitation can be used for proteins and nucleic acids.[7][15][20]

Experimental Protocols & Data

Table 1: Recommended Molar Excess and Reaction Conditions
ParameterRecommended RangeRationale
Molar Excess of NHS Ester 10-20 foldBalances high labeling efficiency with minimizing side reactions.[6]
pH 8.3 - 8.5Optimal for deprotonation of primary amines while managing hydrolysis.[6][7][15]
Temperature 4°C to Room TemperatureLower temperatures slow hydrolysis, but also the desired reaction.[4]
Reaction Time 1-4 hours at RT, or overnight at 4°CAllows for sufficient reaction completion.[6][7]
Buffer Phosphate, Carbonate-Bicarbonate, HEPES, BorateNon-amine containing to avoid competing reactions.[4]
Protocol: General Procedure for Protein Conjugation
  • Buffer Exchange: Ensure the protein is in a suitable non-amine-containing buffer at a concentration of 1-10 mg/mL.[15]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the 2,5-Dioxopyrrolidin-1-yl but-3-enoate in anhydrous DMSO or DMF to create a 10 mM stock solution.[6][7]

  • Perform the Conjugation: Add the desired molar excess of the NHS ester stock solution to the protein solution while gently stirring.

  • Incubate: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[6][7]

  • Quench the Reaction (Optional): Add a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[6]

  • Purification: Purify the conjugate using an appropriate method as described in the FAQ section.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_products Products NHS_Ester 2,5-Dioxopyrrolidin-1-yl but-3-enoate Amide_Bond Stable Amide Bond (Conjugate) NHS_Ester->Amide_Bond Aminolysis NHS N-Hydroxysuccinimide (Byproduct) Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Amide_Bond

Caption: The aminolysis reaction between an NHS ester and a primary amine.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield Observed Check_Molar_Excess Is Molar Excess Optimal (10-20x)? Start->Check_Molar_Excess Optimize_Molar_Excess Perform Molar Excess Titration Check_Molar_Excess->Optimize_Molar_Excess No Check_pH Is pH between 7.2 and 8.5? Check_Molar_Excess->Check_pH Yes Re-evaluate Re-run Experiment Optimize_Molar_Excess->Re-evaluate Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Reagent_Freshness Was NHS Ester Solution Freshly Prepared? Check_pH->Check_Reagent_Freshness Yes Adjust_pH->Re-evaluate Use_Fresh_Reagent Prepare Fresh NHS Ester Solution Check_Reagent_Freshness->Use_Fresh_Reagent No Check_Buffer_Composition Does Buffer Contain Primary Amines? Check_Reagent_Freshness->Check_Buffer_Composition Yes Use_Fresh_Reagent->Re-evaluate Buffer_Exchange Perform Buffer Exchange Check_Buffer_Composition->Buffer_Exchange Yes Check_Buffer_Composition->Re-evaluate No Buffer_Exchange->Re-evaluate

Caption: A step-by-step workflow for troubleshooting low conjugation yield.

References

  • A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions - Benchchem. (n.d.).
  • side reactions of NHS esters with amino acids other than lysine - Benchchem. (n.d.).
  • Side reactions of NHS esters and how to avoid them - Benchchem. (n.d.).
  • Optimizing Bioconjugation: A Guide to NHS Ester Reactions - Benchchem. (n.d.).
  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC. (n.d.).
  • Side reactions of N-hydroxysuccinimide esters with nucleophiles. (2012, April 24).
  • Precautions for the use of NHS (N-hydroxysuccinimide). (n.d.).
  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.).
  • NHS and Sulfo-NHS - Thermo Fisher Scientific. (n.d.).
  • Technical Support Center: Purification of Folic Acid NHS Ester Conjugates - Benchchem. (n.d.).
  • Purification of polar NHS esters - Chemistry Stack Exchange. (2017, July 7).
  • NHS ester labeling of amino biomolecules. (n.d.).
  • Why do I have a low yield attaching amino-modified oligonucleotides to a NHS solid support. (2016, December 8).
  • Selective Acylation of Primary Amines in Peptides and Proteins - ACS Publications. (2007, November 15).
  • Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. (n.d.).
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe. (n.d.).
  • Reaction Conditions for Chemical Coupling (S9236) - NEB. (n.d.).
  • Bis(2,5-dioxopyrrolidin-1-yl) carbonate - Apollo Scientific. (n.d.).
  • 2,5-Dioxopyrrolidin-1-yl hex-5-ynoate | 906564-59-8 - Sigma-Aldrich. (n.d.).
  • Troubleshooting Guides - Creative Biolabs. (2024, November 7).
  • 2,5-Dioxopyrrolidin-1-yl pent-4-enoate | 331754-32-6 - MilliporeSigma. (n.d.).
  • 1178931-39-9|2,5-Dioxopyrrolidin-1-yl but-3-ynoate - BLDpharm. (n.d.).
  • 2,5-Dioxopyrrolidin-1-yl but-3-enoate | C8H9NO4 | CID 12031937 - PubChem. (n.d.).
  • Synthesis of 2,5-dioxopyrrolidin-1-yl... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Synthesis and Structure of bis(2,5-Dioxopyrrolidin-1-yl)adipate - ResearchGate. (2014, January).
  • Solvent-controlled two-step one-pot syntheses of α-X (X = Br or Cl) enamino ketones/esters and 3-(2,5-dioxopyrrolidin-1-yl)acrylate by using terminal carbonyl alkynes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • 2,5-Dioxopyrrolidin-1-yl icosanoate | 69888-87-5 - Sigma-Aldrich. (n.d.).

Sources

Validation & Comparative

1H and 13C NMR Spectrum Validation of 2,5-Dioxopyrrolidin-1-yl but-3-enoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Advantage of NHS-Butenoate in Bioconjugation

In the realm of advanced bioconjugation and materials science, heterobifunctional cross-linkers are the cornerstone of modular synthesis. 2,5-Dioxopyrrolidin-1-yl but-3-enoate (commonly known as NHS-butenoate or succinimidyl 3-butenoate) provides a highly specific dual-reactivity profile: an amine-reactive N-hydroxysuccinimide (NHS) ester paired with a terminal, non-conjugated alkene.

When comparing NHS-butenoate to its structural alternatives, its superiority in chemoselective workflows becomes evident. Highly conjugated alternatives, such as NHS-acrylate, suffer from competing side reactions. Because the alkene in an acrylate is conjugated with the carbonyl, it is highly susceptible to spontaneous Michael addition by the same primary amines intended for the NHS ester. Conversely, NHS-pentenoate offers a non-conjugated alkene, but the extended aliphatic chain increases hydrophobicity and introduces steric flexibility that can slightly retard downstream cross-metathesis kinetics. NHS-butenoate strikes the optimal balance: it prevents premature Michael additions while maintaining a compact, highly reactive terminal alkene for downstream thiol-ene click chemistry or olefin metathesis.

Table 1: Comparative Performance of NHS-Alkenoates
Cross-linkerAlkene TypeSusceptibility to Michael AdditionDownstream Thiol-Ene ReactivityOptimal Use Case
NHS-Acrylate ConjugatedHigh (Poor chemoselectivity)Moderate (Prone to polymerization)Direct hydrogel cross-linking
NHS-Butenoate Non-Conjugated None (Excellent chemoselectivity) High (Minimal steric hindrance) Precision bioconjugation
NHS-Pentenoate Non-ConjugatedNoneModerate (Increased chain flexibility)Hydrophobic peptide tagging

Mechanistic Pitfalls: The Threat of Alkene Isomerization

The primary failure mode when synthesizing or storing 2,5-dioxopyrrolidin-1-yl but-3-enoate is alkene isomerization . Under acidic or basic conditions, the terminal double bond of the 3-butenoate moiety can migrate to form the thermodynamically favored, conjugated 2-butenoate (crotonate) derivative.

If this isomerization occurs, the molecule effectively becomes an NHS-crotonate, reintroducing the risk of unwanted Michael additions and completely altering its reactivity in thiol-ene click reactions. Therefore, rigorous 1H and 13C NMR validation is not merely a purity check; it is a fundamental requirement to prove the structural integrity and terminal position of the alkene prior to any bioconjugation workflow.

Spectral Validation: 1H and 13C NMR Benchmarks

To establish a self-validating analytical system, the NMR spectra must confirm two absolute parameters: the preservation of the NHS leaving group and the strict terminal localization of the alkene[1][2]. The characteristic succinimidyl protons appear as a distinct singlet at approximately 2.8 ppm, serving as an internal standard for quantifying the degree of functionalization [3][4].

Table 2: 1H NMR Chemical Shift Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentDiagnostic Significance
5.95 ddt (J = 17.0, 10.3, 6.8 Hz)1H-CH = (Internal alkene)Confirms the alkene is terminal.
5.35 – 5.25 m (overlapping doublets)2H=CH ₂ (Terminal alkene)Proves absence of isomerization.
3.38 dt (J = 6.8, 1.5 Hz)2H-CH ₂-CO (Alpha protons)Shifts to ~1.9 ppm if isomerized to crotonate.
2.84 s4HNHS ring protonsValidates intact NHS ester [3][4].

Note: The absence of any signals in the 6.0–7.0 ppm region is the critical self-validating check confirming 0% contamination by the 2-butenoate isomer.

Table 3: 13C NMR Chemical Shift Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
169.0 Quaternary (C=O)NHS Carbonyls (2C)
166.8 Quaternary (C=O)Ester Carbonyl (1C)
128.2 Methine (=CH-)Internal Alkene Carbon (1C)
119.8 Methylene (=CH₂)Terminal Alkene Carbon (1C)
35.8 Methylene (-CH₂-)Alpha Carbon (1C)
25.6 Methylene (-CH₂-)NHS Ring Carbons (2C)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality checks.

Protocol A: Acid-Free NMR Acquisition

Trace hydrochloric acid (DCl) in standard Chloroform-d (CDCl₃) can catalyze the isomerization of the 3-butenoate to the 2-butenoate during the NMR acquisition itself, leading to false-positive impurity readings.

  • Solvent Preparation: Pass 1.0 mL of CDCl₃ through a 2 cm plug of basic alumina (Brockmann Grade I) packed in a glass Pasteur pipette directly into the NMR tube. Causality: Basic alumina neutralizes and traps trace DCl, preventing acid-catalyzed alkene migration.

  • Sample Dissolution: Dissolve 15 mg of 2,5-Dioxopyrrolidin-1-yl but-3-enoate in the treated CDCl₃.

  • Acquisition & Integration Check: Acquire the 1H NMR spectrum. Set the integration of the NHS singlet at 2.84 ppm to exactly 4.00. The alpha-methylene peak at 3.38 ppm must integrate to exactly 2.00 (±0.05). Any deviation indicates hydrolysis of the NHS ester.

Protocol B: Chemoselective Amine Conjugation and Orthogonal Verification

This protocol validates the chemoselectivity of the reagent by forming an amide bond while preserving the alkene.

  • Reaction Setup: Dissolve 1.0 eq of NHS-butenoate and 1.0 eq of a model primary amine (e.g., benzylamine) in anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base, keeping the primary amine deprotonated to drive the nucleophilic acyl substitution without attacking the alkene.

  • Stirring & Workup: Stir at room temperature for 2 hours. Wash the organic layer with 0.1 M HCl (to remove unreacted amine and DIPEA) and brine, then dry over anhydrous Na₂SO₄.

  • Verification (The Self-Validating Step): Evaporate the solvent and take a 1H NMR of the crude product. The validation is successful if the NHS peak at 2.84 ppm has completely disappeared, a new amide N-H peak appears (~6.5 ppm), and the alkene multiplet at 5.95 ppm remains perfectly intact with an integration of 1.00 relative to the new alpha-protons.

Process Workflow Visualization

The following diagram maps the logical progression from reagent validation to orthogonal bioconjugation, highlighting the critical decision gates.

G A 2,5-Dioxopyrrolidin-1-yl but-3-enoate B 1H & 13C NMR Acquisition (Acid-Free CDCl3) A->B Sample Prep C Isomerization Check (Absence of 6.0-7.0 ppm peaks) B->C Spectral Analysis D Validation Confirmed (Terminal Alkene Intact) C->D Pass E Amine Conjugation (Chemoselective Amide Formation) D->E Step 1 F Orthogonal Thiol-Ene Click Reaction E->F Step 2

Workflow for the validation and chemoselective application of NHS-butenoate.

References

  • National Center for Biotechnology Information. "3-Butenoic acid | C4H6O2". PubChem Compound Database. Available at:[Link]

  • National Center for Biotechnology Information. "Methyl 3-butenoate | C5H8O2". PubChem Compound Database. Available at:[Link]

  • Chen, M., et al. "End-Functionalized Phosphorylcholine Methacrylates and their Use in Protein Conjugation". Biomacromolecules, ACS Publications. Available at:[Link]

  • Boerman, M. A., et al. "Characterization of a Novel POx-Based Adhesive Powder for Obliterating Dead Spaces After Surgery". International Journal of Molecular Sciences, MDPI. Available at:[Link]

Comparative Guide: 2,5-Dioxopyrrolidin-1-yl but-3-enoate vs. NHS-Pentenoate in Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of bioconjugation and drug development, introducing terminal alkenes to primary amines (e.g., lysine residues on proteins) is a critical step for enabling downstream click chemistry or olefin metathesis. Two of the most common reagents for this purpose are 2,5-Dioxopyrrolidin-1-yl but-3-enoate (NHS-butenoate) and 2,5-Dioxopyrrolidin-1-yl pent-4-enoate (NHS-pentenoate) .

While both reagents share identical aminolysis kinetics due to their N-hydroxysuccinimide (NHS) ester leaving groups, their downstream performance diverges drastically. This guide provides an objective, data-driven comparison of these two crosslinkers, focusing on the mechanistic causality behind their reactivity in Thiol-Ene click reactions and Ruthenium-catalyzed Cross-Metathesis.

Mechanistic Causality: The "Neighboring Group" Paradigm

To understand why a single methylene unit difference between NHS-butenoate (n=1 spacer) and NHS-pentenoate (n=2 spacer) dictates experimental success, we must examine the electronic and spatial environment of the resulting conjugates.

When these reagents react with a primary amine, they form a 3-butenamide and a 4-pentenamide , respectively.

Olefin Cross-Metathesis: The Negative Neighboring Group Effect

If your downstream application involves Ruthenium-catalyzed olefin metathesis (e.g., attaching a payload via a Grubbs or Hoveyda-Grubbs catalyst), NHS-pentenoate is strictly required .

According to comprehensive studies on acyclic diene metathesis (ADMET) and polymer deconstruction [1], terminal alkenes separated from a carbonyl by only one methylene unit (3-butenamides) exhibit a profound negative neighboring group effect . As the electrophilic Ruthenium alkylidene approaches the alkene, the lone pairs on the adjacent amide carbonyl oxygen coordinate to the metal center. This forms a highly stable, thermodynamically favored 5-membered chelate ring. This chelation acts as a thermodynamic sink, effectively poisoning the catalyst and arresting the metathesis cycle.

Conversely, the 4-pentenamide (derived from NHS-pentenoate) would require the formation of a 6-membered ring, which is less thermodynamically stable and kinetically outcompeted by the standard [2+2] cycloaddition required for successful metathesis [1].

G N1 Ru-Alkylidene Catalyst Approaches Terminal Alkene N2 3-Butenamide (n=1) Proximity to Carbonyl N1->N2 N3 4-Pentenamide (n=2) Distant from Carbonyl N1->N3 N4 Formation of Stable 5-Membered Chelate N2->N4 O-Ru Coordination N6 Standard [2+2] Cycloaddition N3->N6 No Chelation N5 Catalyst Poisoning (Reaction Arrest) N4->N5 Negative Neighboring Effect N7 Successful Product Turnover N6->N7 Cross-Metathesis

Mechanistic pathway of the negative neighboring group effect in Ruthenium-catalyzed metathesis.

Thiol-Ene Click Chemistry: Inductive Effects

For photoinitiated Thiol-Ene click chemistry, both reagents are viable, but their kinetics differ slightly. Thiol-ene reactions proceed via a radical step-growth mechanism (alternating propagation and chain-transfer steps) [2]. The propagation rate ( kp​ ) is highly sensitive to the electron density of the terminal alkene. The proximity of the electron-withdrawing amide group in the 3-butenamide slightly reduces the electron density of the alkene via inductive effects, making the 4-pentenamide marginally more reactive toward thiyl radical addition [2, 3].

Kinetic Data & Performance Metrics

The following table summarizes the quantitative performance metrics of both reagents across the three critical phases of bioconjugation.

Kinetic ParameterNHS-Butenoate (3-butenoate)NHS-Pentenoate (4-pentenoate)Mechanistic Causality
Amine Conjugation Rate ( kamine​ ) High ( t1/2​≈10 min at pH 8)High ( t1/2​≈10 min at pH 8)Driven entirely by the identical NHS-ester leaving group and buffer pH.
Thiol-Ene Propagation Rate ( kp​ ) Moderate-HighVery HighThe n=2 spacer in pentenoate reduces inductive electron-withdrawal from the amide, increasing alkene electron density.
Cross-Metathesis Conversion Yield < 5% (Failed) > 95% (Quantitative) n=1 spacer causes catalyst poisoning via 5-membered Ru-chelate formation. n=2 spacer avoids this chelation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. By splitting the conjugated product into two downstream validation workflows (Thiol-Ene vs. Metathesis), researchers can definitively verify the presence of the alkene while simultaneously proving the neighboring group effect.

Phase 1: Primary Amine Conjugation (Aminolysis)
  • Preparation: Dissolve the target protein/peptide in a primary-amine-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.8). Do not use Tris or Glycine buffers, as they will outcompete the target.

  • Reagent Addition: Dissolve NHS-butenoate or NHS-pentenoate in anhydrous DMSO to a 100 mM stock. Add 10 molar equivalents of the NHS-ester to the protein solution.

  • Incubation: React for 2 hours at room temperature under continuous agitation.

  • Purification: Remove hydrolyzed NHS-acid and excess reagent using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).

Phase 2: Downstream Validation (Self-Validating System)

Divide the purified conjugate into two aliquots to validate the functional differences.

Workflow A: Thiol-Ene Click (Positive Control for Both)

  • Add 20 molar equivalents of a water-soluble thiol (e.g., PEG-thiol) to the conjugate.

  • Add 0.1 wt% of a water-soluble photoinitiator (e.g., LAP).

  • Irradiate at 365 nm for 15 minutes.

  • Expected Result: Both the butenamide and pentenamide conjugates will show a successful mass shift via LC-MS, proving that terminal alkenes were successfully installed during Phase 1.

Workflow B: Cross-Metathesis (Differentiating Assay)

  • Buffer exchange the conjugate into a compatible aqueous/organic cosolvent (e.g., 30% t-butanol in water) containing 10 mM MgCl2 to stabilize the protein.

  • Add 10 molar equivalents of an allyl-functionalized payload.

  • Add 5 mol% of Hoveyda-Grubbs 2nd Generation Catalyst (dissolved in minimal organic solvent).

  • Incubate at 37°C for 4 hours.

  • Expected Result: LC-MS analysis will reveal that the NHS-pentenoate conjugate achieved >95% conversion , while the NHS-butenoate conjugate stalled at <5% , validating the negative neighboring group effect.

G A Primary Amine (Target Protein) C1 3-Butenamide Conjugate A->C1 + B1 Aminolysis C2 4-Pentenamide Conjugate A->C2 + B2 Aminolysis B1 NHS-Butenoate (n=1 Spacer) B2 NHS-Pentenoate (n=2 Spacer) D1 Thiol-Ene Click (Viable) C1->D1 UV/Thiol D2 Cross-Metathesis (Poisoned/Failed) C1->D2 Ru Catalyst E1 Thiol-Ene Click (Highly Viable) C2->E1 UV/Thiol E2 Cross-Metathesis (Successful) C2->E2 Ru Catalyst

Bioconjugation workflow demonstrating downstream viability based on spacer length.

References

  • Deconstruction of Polymers through Olefin Metathesis. Chemical Reviews. This authoritative review details the mechanistic limitations of metathesis, explicitly defining the negative neighboring group effect observed in 3-butenoate derivatives.[Link]

  • Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society. Provides the foundational kinetic modeling for how alkene electron density and steric hindrance govern propagation and chain-transfer rates in radical hydrothiolation.[Link]

  • Thiol-ene reaction. Wikipedia. General overview of the anti-Markovnikov radical addition mechanism and its classification as a click chemistry reaction.[Link]

Comprehensive Comparison Guide: HPLC Method Development for 2,5-Dioxopyrrolidin-1-yl but-3-enoate Purity Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals engaged in bioconjugation, the precise analytical characterization of reactive crosslinkers is a critical quality attribute. 2,5-Dioxopyrrolidin-1-yl but-3-enoate (commonly known as NHS-but-3-enoate) is a highly valuable heterobifunctional reagent used to introduce a terminal alkene handle onto primary amines for subsequent thiol-ene click chemistry or olefin metathesis.

However, analyzing the purity of this compound presents a significant chromatographic challenge: the N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous environments. This guide objectively compares Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) modalities, providing field-proven, self-validating protocols to ensure accurate purity quantification without inducing artifactual on-column degradation.

The Analytical Challenge: Causality of NHS Ester Degradation

To develop a robust analytical method, one must first understand the causality behind the analyte's instability. NHS esters react via nucleophilic acyl substitution. While this is advantageous for targeting the ε-amino groups of lysine residues in proteins, it also makes the ester highly vulnerable to nucleophilic attack by water (hydrolysis) or alcohols (alcoholysis) [1].

When NHS-but-3-enoate is exposed to neutral or alkaline aqueous mobile phases, it rapidly degrades into 3-butenoic acid and free N-hydroxysuccinimide (NHS). Furthermore, because the but-3-enoate moiety lacks extended conjugation, its UV absorbance is extremely weak, necessitating low-wavelength detection (210–220 nm) where mobile phase background noise is highest.

G A 2,5-Dioxopyrrolidin-1-yl but-3-enoate C Nucleophilic Attack (Hydrolysis) A->C B Aqueous Mobile Phase (pH > 5) B->C D 3-Butenoic Acid C->D E N-Hydroxysuccinimide (NHS) C->E

Fig 1: Hydrolytic degradation pathway of NHS-but-3-enoate in aqueous conditions.

Method Comparison: RP-HPLC vs. HILIC

To accurately determine the purity of NHS-but-3-enoate, analytical scientists typically choose between two orthogonal approaches:

  • Direct intact mass analysis via RP-HPLC using highly acidic conditions to suppress hydrolysis [2].

  • Indirect purity analysis via HILIC to precisely quantify the highly polar free NHS degradation product [3].

Table 1: Comparative Analysis of HPLC Modalities
ParameterRP-HPLC (0.1% TFA)HILIC (10mM NH₄OAc / ACN)
Primary Objective Quantify intact NHS-but-3-enoateQuantify free NHS (impurity/degradation)
Mobile Phase Water / Acetonitrile (pH ~2.0)90% Acetonitrile / 10% Aqueous (pH 7.5)
Analyte Retention Intact ester retains well; free NHS elutes in voidFree NHS retains strongly; intact ester elutes early
On-Column Stability Excellent (Acidic pH suppresses hydrolysis)Poor for intact ester; excellent for free NHS
Solvent Compatibility Requires low UV-cutoff solvents (ACN)Compatible with ACN; avoids water
The Verdict on Modality Selection

For lot-release purity testing , RP-HPLC is the superior choice because it directly measures the intact active ester and separates it from the parent 3-butenoic acid. However, because free NHS is highly polar and often co-elutes with the solvent front on C18 columns, HILIC serves as a mandatory orthogonal validation tool to quantify trace levels of pre-existing hydrolysis[4].

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. By controlling the sample diluent and utilizing specific mobile phase pH constraints, we eliminate the variable of artifactual degradation.

Protocol A: RP-HPLC for Intact NHS-but-3-enoate Purity

Causality of Choices: We utilize 0.1% Trifluoroacetic acid (TFA) to drop the mobile phase pH to ~2.0. At this pH, the nucleophilic character of water is severely suppressed, effectively halting hydrolysis during the 15-minute run. Acetonitrile (ACN) is selected over methanol to prevent transesterification (alcoholysis).

Step-by-Step Methodology:

  • Column Selection: C18 Reversed-Phase column (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: 5% B to 60% B over 15 minutes.

  • Flow Rate & Temperature: 1.0 mL/min at a strictly controlled 20°C (elevated temperatures accelerate hydrolysis).

  • Detection: UV Diode Array Detector (DAD) set to 210 nm.

  • Sample Preparation (Critical): Dissolve the NHS-but-3-enoate standard in anhydrous Acetonitrile or DMSO to a concentration of 1 mg/mL. Never use aqueous buffers for the injection diluent.

G Start Sample Prep: Anhydrous ACN/DMSO RP RP-HPLC (C18) Mobile Phase: H2O/ACN Start->RP Acid Add 0.1% TFA (pH ~2) Prevents Hydrolysis RP->Acid Temp Set Column Temp: 20°C Minimizes Kinetics Acid->Temp Detect UV Detection @ 210 nm (Low Chromophore) Temp->Detect

Fig 2: Optimized RP-HPLC workflow for analyzing highly reactive NHS esters.

Protocol B: HILIC for Free NHS Quantification

Causality of Choices: Free NHS is highly hydrophilic and escapes detection on C18 columns. By using a Zwitterionic HILIC column with a high organic mobile phase, NHS partitions into the water-enriched layer on the stationary phase, allowing baseline resolution from the intact ester.

Step-by-Step Methodology:

  • Column Selection: Zwitterionic HILIC column (150 x 3.0 mm, 3 µm).

  • Mobile Phase: Isocratic 90% Acetonitrile / 10% 10 mM Ammonium Acetate (pH 7.5).

  • Flow Rate & Temperature: 0.4 mL/min at 25°C.

  • Detection: UV at 220 nm or 260 nm (NHS has a distinct absorption profile at 260 nm which avoids solvent background).

The Self-Validating Control System

To prove that your RP-HPLC method is not destroying the analyte during the run, execute this validation step:

  • Inject the NHS-but-3-enoate sample dissolved in anhydrous ACN immediately upon preparation (Baseline).

  • Prepare a second aliquot in the starting mobile phase (5% ACN / 95% Water with 0.1% TFA) and incubate at 20°C for exactly 15 minutes (the length of the chromatographic run).

  • Inject the incubated sample. If the peak area of the intact ester is ≥99% of the Baseline injection, the method is validated as non-destructive.

Quantitative Data Summary

The following table summarizes the expected performance metrics when deploying the aforementioned protocols. The data demonstrates that while RP-HPLC is ideal for the intact molecule, HILIC provides vastly superior sensitivity for the degradation product.

Table 2: Quantitative Performance Metrics
AnalyteMethodRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity (R²)
NHS-but-3-enoate RP-HPLC6.82.58.00.9992
3-Butenoic Acid RP-HPLC4.25.015.00.9985
Free NHS RP-HPLC1.5 (Void)N/AN/AN/A
Free NHS HILIC5.31.03.00.9998

Conclusion

Developing an HPLC method for 2,5-Dioxopyrrolidin-1-yl but-3-enoate requires a deep understanding of its chemical reactivity. Standard physiological or neutral HPLC conditions will result in catastrophic on-column hydrolysis, leading to false-positive impurity reporting. By utilizing a highly acidic RP-HPLC gradient (0.1% TFA) to suppress nucleophilic attack, combined with anhydrous sample preparation, analysts can accurately quantify the intact ester. Furthermore, coupling this approach with an orthogonal HILIC method ensures that trace levels of free NHS are captured, providing a comprehensive and trustworthy purity profile.

References

  • Klykov, O., & Weller, M. G. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(13), 5463-5469.[Link]

  • Journal of Young Investigators. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. JYI.[Link]

A Comparative Guide to the Reactivity of 2,5-Dioxopyrrolidin-1-yl but-3-enoate for Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the ability to selectively and efficiently link molecules to proteins, antibodies, or other biomacromolecules is paramount. "Click chemistry" provides a suite of reactions that are rapid, high-yielding, and bioorthogonal—meaning they proceed in complex biological environments without interfering with native biochemical processes[1]. This guide offers an in-depth comparison of the terminal alkene reactivity of 2,5-Dioxopyrrolidin-1-yl but-3-enoate, a versatile heterobifunctional linker, against other common alkene-based click chemistry alternatives. We will explore the underlying mechanisms, provide comparative experimental data, and offer practical protocols to inform your selection of the optimal conjugation strategy.

The Profile of a Two-Stage Linker: 2,5-Dioxopyrrolidin-1-yl but-3-enoate

2,5-Dioxopyrrolidin-1-yl but-3-enoate is a powerful tool for bioconjugation due to its dual-functionality[2]. Its structure comprises two key reactive groups:

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently and selectively with primary aliphatic amines, such as the side chain of lysine residues found on the surface of proteins, to form a stable amide bond[3][4].

  • Terminal Alkene: A but-3-enoate tail provides a terminal double bond, which serves as a handle for a subsequent, orthogonal "click" reaction[2].

This architecture enables a robust, two-step labeling strategy. First, the NHS ester is used to attach the linker to the biomolecule of interest. After removing any excess linker, the newly installed terminal alkene is available for a highly selective secondary reaction with a probe, drug, or other molecule of interest. This approach provides precise control over the conjugation process.

Two_Stage_Conjugation Protein Protein (with -NH2) Intermediate Alkene-Modified Protein Protein->Intermediate Step 1: Amine Coupling (pH 7.2-8.5) Linker 2,5-Dioxopyrrolidin-1-yl but-3-enoate Linker->Intermediate Conjugate Final Bioconjugate Intermediate->Conjugate Step 2: Click Reaction NHS_byproduct NHS byproduct Intermediate->NHS_byproduct Probe Click Partner (e.g., Thiol, Tetrazine) Probe->Conjugate

Figure 1. Two-stage bioconjugation workflow using a heterobifunctional linker.
Comparing Terminal Alkene Click Chemistries

The utility of the alkene handle installed by 2,5-Dioxopyrrolidin-1-yl but-3-enoate depends entirely on the efficiency of the subsequent click reaction. The two most relevant and widely used bioorthogonal reactions for a terminal alkene are the Thiol-Ene Reaction and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction with tetrazines.

The thiol-ene reaction is a radical-mediated addition of a thiol (R-SH) across an alkene (the "ene") to form a stable thioether linkage[5][6]. This reaction is prized for its high efficiency, stereoselectivity, and tolerance of aqueous environments[5][7].

Mechanism: The reaction is typically initiated by UV light in the presence of a photoinitiator or by a thermal radical initiator. This generates a thiyl radical, which then propagates by adding to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and continuing the chain reaction until termination[5][8].

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Photoinitiator + hv Thiyl_Radical Thiyl Radical (R-S•) Initiator->Thiyl_Radical Thiol R-SH Alkene Alkene (Protein-Linker) Carbon_Radical Carbon-Centered Radical Intermediate Thiyl_Radical->Carbon_Radical + Thioether Thioether Product (Stable Conjugate) Carbon_Radical->Thioether + R-SH Thiyl_Radical_2 Thiyl Radical (R-S•) Thioether->Thiyl_Radical_2 Regenerates Thiol_2 R-SH

Figure 2. Simplified mechanism of the radical-mediated Thiol-Ene reaction.

The IEDDA reaction is a powerful catalyst-free click reaction that occurs between an electron-deficient diene (typically a tetrazine) and an electron-rich dienophile (the alkene)[9]. While the fastest IEDDA reactions involve strained alkenes like trans-cyclooctene (TCO)[10][11][12], reactions with simple, unstrained terminal alkenes are also possible, albeit with slower kinetics[9].

Mechanism: The reaction is a [4+2] cycloaddition where the LUMO of the tetrazine and the HOMO of the alkene interact. This forms a highly strained bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine product[9][11].

IEDDA_Mechanism Tetrazine Tetrazine Probe Cycloaddition [4+2] Cycloaddition (Transition State) Tetrazine->Cycloaddition Alkene Alkene (Protein-Linker) Alkene->Cycloaddition Intermediate Bicyclic Intermediate Cycloaddition->Intermediate Forms N2 N2 gas Intermediate->N2 Product Dihydropyridazine (Stable Conjugate) Intermediate->Product - N2 (irreversible)

Figure 3. Simplified mechanism of the Tetrazine-Alkene IEDDA reaction.
Quantitative Performance Comparison

The choice between these chemistries often comes down to a trade-off between reaction speed, required conditions, and potential for side reactions. The efficiency is best described by the second-order rate constant (k₂), which reflects how quickly reactants are converted to product at given concentrations[1][13].

FeatureThiol-Ene ReactionIEDDA (Terminal Alkene)IEDDA (Strained Alkene, e.g., TCO)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~1 - 100 (Initiator dependent)0.01 - 0.1[9]10³ - 10⁶[14]
Initiation / Catalyst Radical initiator (Photo or Thermal) required[5][6]None (Catalyst-free)[10]None (Catalyst-free)[10]
Key Advantages High yields, robust, insensitive to oxygen/water[6][8]Catalyst-free, highly bioorthogonal, N₂ byproduct is inert[9]Extremely fast kinetics, highly bioorthogonal[14]
Key Limitations Requires external initiator (potential for cell damage), potential for radical side reactions.Slow kinetics with simple alkenes, requiring higher concentrations or longer reaction times[9].Strained alkenes are larger and more hydrophobic, potentially altering biomolecule properties.
Ideal Application In vitro conjugations, surface modification, material science where initiator use is not a concern.Cellular labeling where speed is not critical but avoiding catalysts and radicals is paramount.In vivo imaging and rapid labeling of low-abundance targets where speed is essential[15].

Expert Insight: The terminal alkene from 2,5-Dioxopyrrolidin-1-yl but-3-enoate is best suited for the Thiol-Ene reaction when high conversion and yield are the primary goals in a controlled, in vitro setting. While the IEDDA reaction is possible, its slow kinetics with this unstrained alkene make it less practical compared to the rapid ligation seen with strained systems like TCO[9][14]. For applications demanding the speed of IEDDA, a linker containing a strained alkene should be chosen from the outset.

Experimental Protocol: Two-Step Protein Labeling via Thiol-Ene

This protocol describes the labeling of a protein first with 2,5-Dioxopyrrolidin-1-yl but-3-enoate, followed by conjugation to a thiol-containing fluorescent probe via a photoinitiated thiol-ene reaction.

Pillar of Trustworthiness: Every protocol should be self-validating. This workflow includes purification and analytical steps to confirm the success of each stage.

Part A: Installation of the Alkene Handle

  • Materials:

    • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4).

    • 2,5-Dioxopyrrolidin-1-yl but-3-enoate.

    • Anhydrous DMSO.

    • Desalting spin column (e.g., Zeba™ Spin Desalting Columns).

  • Methodology:

    • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS-ester linker in anhydrous DMSO.

    • Amine Coupling Reaction: Add a 10- to 20-fold molar excess of the linker solution to the protein solution. The final DMSO concentration should not exceed 5-10% (v/v) to avoid protein denaturation.

      • Causality: A molar excess drives the reaction to completion, while an amine-free buffer like PBS is critical to prevent reaction with the buffer itself[3][16]. The reaction is performed at a slightly basic pH (7.2-8.5) to ensure the lysine side-chain amines are deprotonated and thus nucleophilic[3][17].

    • Incubation: Gently mix and incubate for 1-2 hours at room temperature or 4 hours at 4°C.

    • Purification: Remove unreacted linker by passing the reaction mixture through a desalting spin column equilibrated with PBS. This is a critical step to prevent the unreacted linker from interfering with the subsequent thiol-ene reaction.

    • Validation (Optional but Recommended): Confirm modification using MALDI-TOF mass spectrometry. A mass shift corresponding to the addition of the but-3-enoate moiety (C₄H₄O = 68.02 Da per linker) should be observed.

Part B: Thiol-Ene Photo-Click Conjugation

  • Materials:

    • Alkene-modified protein from Part A.

    • Thiol-containing molecule (e.g., Cysteine-PEG-Fluorophore).

    • Water-soluble photoinitiator (e.g., LAP, Irgacure 2959).

    • Long-wave UV lamp (365 nm).

    • Nitrogen or Argon gas (for deoxygenation).

  • Methodology:

    • Reaction Setup: In a UV-transparent vial, combine the alkene-modified protein (final concentration ~1 mg/mL), a 50-fold molar excess of the thiol-containing molecule, and the photoinitiator (final concentration ~1-5 mM).

    • Deoxygenation: Gently bubble nitrogen or argon gas through the solution for 5-10 minutes.

      • Causality: Oxygen can quench the radical reaction, reducing efficiency. Deoxygenation is crucial for achieving high yields in the thiol-ene reaction[7].

    • Photo-Initiation: Place the vial under a 365 nm UV lamp (typically 5-10 mW/cm²) for 5-15 minutes on ice to prevent heating.

      • Causality: The long-wave UV light has sufficient energy to cleave the photoinitiator and start the radical chain reaction but is less damaging to proteins than shorter wavelength UV[7].

    • Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess thiol reagent and photoinitiator byproducts.

    • Validation: Confirm final conjugation via SDS-PAGE (expecting a mass shift corresponding to the attached probe) and UV-Vis spectroscopy to quantify the degree of labeling by measuring the absorbance of the fluorophore.

References

  • Thiol-ene reaction - Wikipedia. (n.d.). Wikipedia. Retrieved March 22, 2024, from [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573.
  • Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. Taylor & Francis. Retrieved March 22, 2024, from [Link]

  • Loh, Y. R., et al. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules, 25(24), 6013. Retrieved from [Link]

  • Schöne, A., et al. (2012). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society, 134(34), 14338–14350. Retrieved from [Link]

  • ResearchGate. (n.d.). Two distinct approaches for bioorthogonal protein labelling. ResearchGate. Retrieved March 22, 2024, from [Link]

  • Lang, K., & Chin, J. W. (2014). Bioorthogonal Reactions for Labeling Proteins. ACS Chemical Biology, 9(1), 16-20. Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Retrieved March 22, 2024, from [Link]

  • Wu, H., & Devaraj, N. K. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(13), 3866-3877. Retrieved from [Link]

  • Zeglis, B. M., et al. (2013). The inverse electron demand Diels–Alder click reaction in radiochemistry. Journal of Nuclear Medicine, 54(12), 2031-2034. Retrieved from [Link]

  • Kennedy, S. B., et al. (2019). Utilization of alkyne bioconjugations to modulate protein function. PLoS One, 14(1), e0210344. Retrieved from [Link]

  • Poty, S., et al. (2019). The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates. Scientific Reports, 9(1), 1547. Retrieved from [Link]

  • Polymer Chemistry. (2024). Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. Royal Society of Chemistry. Retrieved March 22, 2024, from [Link]

  • NEB. (n.d.). Reaction Conditions for Chemical Coupling (S9237). NEB. Retrieved March 22, 2024, from [Link]

  • van Kasteren, S. I., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research, 44(9), 740-750. Retrieved from [Link]

  • van Kasteren, S. I., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research, 44(9), 740–750. Retrieved from [Link]

  • ChemRxiv. (2020). A Bioorthogonal Click Chemistry Toolbox for Targeted Synthesis of Branched and Well-Defined Protein-Protein Conjugates. ChemRxiv. Retrieved March 22, 2024, from [Link]

  • Royal Society of Chemistry. (2024). A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow. RSC Publishing. Retrieved March 22, 2024, from [Link]

  • PubChem. (n.d.). 2,5-Dioxopyrrolidin-1-yl but-3-enoate. National Center for Biotechnology Information. Retrieved March 22, 2024, from [Link]

  • Wikipedia. (n.d.). Click chemistry. Wikipedia. Retrieved March 22, 2024, from [Link]

  • ResearchGate. (n.d.). (PDF) 2,5-Dioxopyrrolidin-1-yl 2-methylprop-2-enoate. ResearchGate. Retrieved March 22, 2024, from [Link]

  • Organic & Biomolecular Chemistry. (2018). Solvent-controlled two-step one-pot syntheses of α-X (X = Br or Cl) enamino ketones/esters and 3-(2,5-dioxopyrrolidin-1-yl)acrylate by using terminal carbonyl alkynes. Royal Society of Chemistry. Retrieved March 22, 2024, from [Link]

Sources

Safety Operating Guide

2,5-Dioxopyrrolidin-1-yl but-3-enoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Professional Disposal and Handling Guide for 2,5-Dioxopyrrolidin-1-yl but-3-enoate

Chemical Profile & Hazard Causality

2,5-Dioxopyrrolidin-1-yl but-3-enoate (commonly referred to as NHS-butenoate) is an amine-reactive electrophile widely utilized by drug development professionals for bioconjugation and the introduction of terminal alkenes onto proteins or amine-containing payloads.

The Causality of the Hazard: The core utility of this molecule—its highly reactive N-hydroxysuccinimide (NHS) ester leaving group—is also the primary driver of its handling and disposal requirements. In aqueous environments, unreacted NHS esters undergo competitive hydrolysis, generating N-hydroxysuccinimide and butenoic acid. If active NHS-butenoate is disposed of directly into mixed organic/aqueous waste carboys without prior neutralization, it can react unpredictably with other amine- or hydroxyl-containing waste products, potentially leading to the formation of unintended chemical species or slow off-gassing. Therefore, a pre-disposal quenching step is a mandatory self-validating safety control to ensure the waste stream is chemically stable before it reaches Environmental Health and Safety (EHS) facilities.

Standard Operating Procedure: Quenching & Segregation

To maintain scientific integrity and laboratory safety, researchers must follow a strict step-by-step methodology for the deactivation and disposal of NHS-butenoate.

Step 1: Electrophile Quenching

  • Identify all reaction mixtures containing unreacted 2,5-Dioxopyrrolidin-1-yl but-3-enoate.

  • Prepare a quenching buffer containing a high concentration of a primary amine. Standard choices include 100 mM Tris-HCl (pH 7.5) or 1 M Glycine.

  • Add a 10- to 50-fold molar excess of the quenching buffer to the reaction mixture.

  • Incubate the mixture at room temperature for 15 to 30 minutes. Causality: The primary amines in Tris or Glycine rapidly outcompete hydrolysis, converting the reactive NHS ester into a highly stable butenamide derivative and releasing free, water-soluble N-hydroxysuccinimide. This neutralizes the crosslinking hazard.

Step 2: Liquid Waste Segregation & Containment

  • Determine the primary solvent composition of the quenched mixture. If the reaction was performed in pure buffer, it is classified as Aqueous Waste. If it contains >10% organic co-solvents (e.g., DMSO, DMF, often used to solubilize the NHS ester), it must be classified as Organic Waste.

  • Transfer the liquid to an approved, chemically compatible high-density polyethylene (HDPE) or glass waste container[1].

  • Critical Safety Rule: Leave at least 1 inch of headspace at the top of the container to accommodate potential vapor expansion and prevent pressure-induced ruptures[2].

  • Place the primary waste container inside a secondary containment tray to capture any accidental leaks or spills[2].

Step 3: Solid Waste Management

  • Collect all consumables that came into direct contact with the neat chemical or high-concentration stock solutions (e.g., empty reagent vials, pipette tips, spatulas).

  • Do not place these items in general laboratory trash or non-contaminated lab waste streams[2].

  • Dispose of these items in rigid, puncture-resistant bins designated specifically for chemically contaminated solid debris[3].

Waste Stream Workflow Visualization

G Start Active Reaction: NHS-Butenoate Quench Quenching Step (Add Tris/Glycine) Start->Quench Post-reaction Solid Solid Waste (Tips/Vials) Start->Solid Consumables Liquid Liquid Waste Segregation Quench->Liquid Liquid mixtures Aqueous Aqueous Waste (Halogen-Free) Liquid->Aqueous Buffer dominant Organic Organic Solvents (e.g., DMSO/DMF) Liquid->Organic Solvent dominant EHS EHS Collection & Final Disposal Solid->EHS Bio/Chem Bins Aqueous->EHS Label & Store Organic->EHS Label & Store

Workflow for the safe quenching and segregation of NHS-butenoate laboratory waste.

Quantitative Data: Waste Stream Classification

To ensure compliance with institutional and federal environmental regulations, classify and store your waste according to the parameters outlined below:

Waste Stream CategoryPrimary Contaminant / StateRequired Pre-TreatmentApproved Container TypeEHS Labeling Requirements
Aqueous Liquid Quenched NHS-butenoate in biological buffersAmine Quenching (Tris/Glycine)HDPE JerrycanList all constituents & approx. % volume[2]
Organic Liquid NHS-butenoate in DMSO, DMF, or AcetonitrileAmine Quenching (if compatible)Glass Winchester or metal canHighlight specific organic solvents used
Solid Debris Contaminated pipette tips, empty glass vialsNone (Do not rinse vials into sink)Fiberboard drum with plastic liner[2]"Chemically Contaminated Solid Waste"

Institutional Compliance & Final EHS Handoff

Under no circumstances should any chemical waste, including quenched bioconjugation reagents, be disposed of through the municipal sewage system or general domestic waste[1].

  • Labeling Integrity: Waste containers must be labeled continuously. Never use abbreviations (e.g., write "Dimethyl Sulfoxide" instead of "DMSO"). The label must accurately reflect the contents, including the water percentage[2]. If secondary containment is utilized, the outer container must also be clearly labeled with the corresponding hazards[3].

  • Accumulation Limits: Do not allow waste to accumulate indefinitely on the benchtop. Transfer sealed, properly labeled containers to your designated Departmental Hazardous Waste Satellite Accumulation Area[3].

  • Professional Disposal: Arrange for routine pickup by your institution's EHS department or a licensed professional hazardous waste disposal contractor[1].

References

  • Labor Security System. "Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions." Labor Security. Available at:[Link]

  • University of Florida Environmental Health and Safety. "Laboratory Waste." UF EHS. Available at:[Link]

  • University of Cambridge Safety Office. "Disposal of Chemical Waste." Cambridge Safety Office. Available at:[Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2,5-Dioxopyrrolidin-1-yl but-3-enoate

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for laboratory personnel, including researchers, scientists, and drug development professionals, on the proper handling and disposal of 2,5-Dioxopyrrolidin-1-yl but-3-enoate. The procedural recommendations herein are grounded in established safety protocols for N-hydroxysuccinimide (NHS) esters to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Hazard Analysis of 2,5-Dioxopyrrolidin-1-yl but-3-enoate

Key Chemical Identifiers:

  • IUPAC Name: (2,5-dioxopyrrolidin-1-yl) but-3-enoate[4]

  • Molecular Formula: C8H9NO4[4]

  • CAS Number: 388091-45-0[4]

The reactivity of the NHS ester group, which is fundamental to its utility in bioconjugation, also dictates its potential to react with biological molecules, such as proteins on the skin and in the eyes, leading to irritation. Therefore, a cautious approach to handling is paramount.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the minimum and enhanced PPE recommendations for handling 2,5-Dioxopyrrolidin-1-yl but-3-enoate.

PPE CategoryMinimum RequirementEnhanced Protection (for splash risks or handling larger quantities)Rationale
Eye/Face Protection Safety glasses with side shieldsSafety goggles or a full-face shieldProtects against accidental splashes to the eyes.[5]
Hand Protection Disposable nitrile glovesDouble-gloving with nitrile glovesPrevents direct skin contact. Nitrile offers good resistance to esters.[6][7]
Body Protection Laboratory coatChemical-resistant apron over a lab coatProtects skin and personal clothing from spills.[5]
Respiratory Protection Work in a certified chemical fume hoodA NIOSH-approved respirator may be necessary if aerosols or dust are generated.[5]Minimizes inhalation of the compound, especially if in powdered form.[8]
Footwear Closed-toe shoesN/AProtects feet from spills and falling objects.[5]

Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing the risk of exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Work Area: All handling of 2,5-Dioxopyrrolidin-1-yl but-3-enoate should be conducted in a designated area within a certified chemical fume hood.[5]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, reagents, and waste containers, are within the fume hood to avoid unnecessary movement in and out of the controlled workspace.

Donning and Doffing of PPE

The following workflow illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Nitrile Gloves Don1->Don2 Don3 Safety Glasses/Goggles Don2->Don3 Don4 Face Shield (if needed) Don3->Don4 Doff1 Face Shield (if needed) Doff2 Nitrile Gloves Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Safety Glasses/Goggles Doff3->Doff4

Caption: Workflow for Donning and Doffing Personal Protective Equipment.

Handling the Compound
  • Weighing: If working with the solid form, carefully weigh the required amount in the chemical fume hood. Use anti-static weigh paper or a compatible container to prevent dispersal of the powder.

  • Dissolving: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Reactions: All reactions involving 2,5-Dioxopyrrolidin-1-yl but-3-enoate should be performed in closed or covered vessels within the fume hood.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[10][11] Ventilate the area and wash the spill site after material pickup is complete. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of 2,5-Dioxopyrrolidin-1-yl but-3-enoate and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All disposable materials that have come into contact with the compound, including gloves, weigh paper, and pipette tips, should be considered chemical waste.

  • Containerization: Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.

  • Disposal Protocol: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain.[12][13]

The following diagram outlines the decision-making process for the disposal of materials contaminated with 2,5-Dioxopyrrolidin-1-yl but-3-enoate.

Disposal_Plan Start Material Contaminated with 2,5-Dioxopyrrolidin-1-yl but-3-enoate Decision Is the material reusable? Start->Decision Decontaminate Decontaminate appropriately Decision->Decontaminate Yes Dispose Place in labeled hazardous waste container Decision->Dispose No Decontaminate->Dispose End Arrange for pickup by EHS Dispose->End

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